Phenacetin
描述
This compound is an odorless fine white crystalline solid with a lightly bitter taste. Used as an analgesic medicine.
This compound is a member of the class of acetamides that is acetamide in which one of the hydrogens attached to the nitrogen is substituted by a 4-ethoxyphenyl group. It has a role as a non-narcotic analgesic, a peripheral nervous system drug and a cyclooxygenase 3 inhibitor. It is a member of acetamides and an aromatic ether. It is functionally related to a N-phenylacetamide, a 4-ethoxyaniline and a paracetamol.
This compound was withdrawn from the Canadian market in June 1973 due to concerns regarding nephropathy (damage to or disease of the kidney).
This compound is a synthetic, white crystalline solid that is slightly soluble in water and benzene, soluble in acetone and very soluble in pyrimidine. It is used in research as the preferred marker for detecting CYP1A2-based inhibition potential in vitro. Human ingestion of this compound can result in a bluish discoloration of the skin due to a lack of oxygen in the blood (cyanosis), dizziness and respiratory depression. It is reasonably anticipated to be a human carcinogen. (NCI05)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for pain and fever. It was withdrawn in at least one region.
A phenylacetamide that was formerly used in ANALGESICS but nephropathy and METHEMOGLOBINEMIA led to its withdrawal from the market. (From Smith and Reynard, Textbook of Pharmacology,1991, p431)
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJSUEIXXCENMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Record name | PHENACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021116 | |
| Record name | Phenacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenacetin is an odorless fine white crystalline solid with a lightly bitter taste. Used as an analgesic medicine., Dry Powder | |
| Record name | PHENACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetamide, N-(4-ethoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
Decomposes (NTP, 1992), 242-245 °C, BP: DECOMP | |
| Record name | PHENACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENACETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), 1 g dissolves in 1310 mL cold water, 82 mL boiling water, 15 mL cold alcohol, 2.8 mL boiling alcohol, 14 mL chloroform, 90 mL ether; sol in glycerol., Very sol in pyrimidine; sol in ethanol, acetone; slightly sol in benzene. ethyl ether., In water, 766 mg/L at 25 °C | |
| Record name | SID50086861 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PHENACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenacetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENACETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.29X10-7 mm Hg at 25 °C | |
| Record name | PHENACETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
... Phenacetin is available in the US as a USP grade containing 98-101% active ingredient on a dried basis and a maximum of 0.03% para-chloracetanilide. In the European Pharmacopoeia ... specifications, sulphated ash is limited to 0.1%. | |
| Record name | PHENACETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic prisms, Crystalline scales or powder, Solid, WHITE, GLISTENING CRYSTALS, USUALLY SCALES, OR AS FINE WHITE, CRYSTALLINE POWDER | |
CAS No. |
62-44-2, 40674-52-0 | |
| Record name | PHENACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenacetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(4-ethoxyphenyl)-, labeled with tritium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40674-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenacetin [USP:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenacetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phenacetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenacetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(4-ethoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenacetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenacetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENACETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER0CTH01H9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENACETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
273 to 280 °F (NTP, 1992), 134-135 °C | |
| Record name | PHENACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenacetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENACETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Phenacetin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the historical discovery and key synthesis methodologies for phenacetin (N-(4-ethoxyphenyl)acetamide). It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes involved.
Discovery and Historical Context
This compound was a significant compound in the history of medicinal chemistry, emerging as one of the first synthetic analgesics and antipyretics that was not derived from opium.[1][2] Its development in the late 19th century marked a pivotal moment in the transition from natural remedies to synthetic pharmaceuticals.
The journey to this compound began with a related aniline derivative, acetanilide. In 1886, acetanilide was accidentally discovered to possess potent antipyretic (fever-reducing) properties and was quickly marketed as Antifebrine.[3] However, its use was associated with significant side effects, most notably cyanosis, due to the reduced oxygen-carrying capacity of hemoglobin.[3]
This created a demand for a safer alternative. In 1887, the German company Bayer introduced this compound, which demonstrated similar analgesic and antipyretic effects but with a better safety profile at the time.[3] The initial synthesis of a related compound, paracetamol (acetaminophen), was reported by Harmon Northrop Morse in 1878.[4][5] However, it was this compound that was commercialized and gained widespread use.[6] For many decades, this compound was a common ingredient in over-the-counter remedies, often combined with aspirin and caffeine in "APC" tablets.[4]
The understanding of this compound's mechanism of action evolved over time. It was discovered that this compound is metabolized in the human body to paracetamol, which is the primary active metabolite responsible for its analgesic effects.[7] This finding was crucial in the eventual "rediscovery" and popularization of paracetamol as a drug in its own right.[7]
Despite its long history of use, concerns over this compound's long-term safety grew. By the mid-20th century, evidence began to link chronic use of this compound to serious adverse effects, including kidney damage (analgesic nephropathy) and an increased risk of certain cancers.[1] Consequently, regulatory agencies took action, and in 1983, the U.S. Food and Drug Administration (FDA) ordered the withdrawal of all drugs containing this compound from the market.[2][4]
Chemical Synthesis of this compound
This compound can be synthesized through several routes. The most common and historically significant methods are the Williamson ether synthesis starting from paracetamol and the amide synthesis starting from p-phenetidine.
Williamson Ether Synthesis
The Williamson ether synthesis, first developed by Alexander Williamson in 1850, is a robust method for forming ethers from an alkoxide and a primary alkyl halide.[8] In the context of this compound synthesis, the hydroxyl group of paracetamol (acetaminophen) is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.
The overall reaction is as follows:
-
Step 1: Acetylation of p-Aminophenol (Synthesis of Paracetamol)
-
p-Aminophenol is acetylated using acetic anhydride to form N-acetyl-p-aminophenol (paracetamol).[7]
-
-
Step 2: Etherification of Paracetamol
-
The paracetamol is then treated with a base to form the phenoxide, followed by reaction with an ethyl halide to yield this compound.[7]
-
Caption: Logical workflow for the Williamson ether synthesis of this compound.
This protocol is a composite of common laboratory procedures.[8][9][10]
Materials and Reagents:
-
Paracetamol (Acetaminophen)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl Iodide (Iodoethane) or Bromoethane
-
2-Butanone (Methyl Ethyl Ketone, MEK)
-
5% Sodium Hydroxide (NaOH) solution
-
tert-Butyl methyl ether (TBME) or Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Calcium Chloride (CaCl₂)
-
Water
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Vacuum filtration apparatus (Büchner funnel)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add paracetamol, finely powdered anhydrous potassium carbonate, and 2-butanone.[8][9]
-
Add ethyl iodide to the mixture.[9]
-
Add a magnetic stir bar, attach a reflux condenser, and ensure cooling water is flowing.
-
Reflux: Heat the mixture to reflux with constant stirring. Maintain reflux for approximately 1 hour.[8][9] The timing should begin once the solution is actively boiling.
-
Work-up and Extraction:
-
After the reflux period, cool the reaction mixture to room temperature.[10]
-
Filter the mixture to remove the solid potassium carbonate.[10]
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic phase with 5% aqueous NaOH solution to remove any unreacted paracetamol.[9][10]
-
Separate the layers and wash the organic layer with brine.[9]
-
-
Drying and Solvent Removal:
-
Purification:
-
Isolation and Characterization:
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals completely and record the final mass and melting point.
-
The following table summarizes typical quantities and conditions used in laboratory-scale synthesis.
| Parameter | Value (Example 1)[9] | Value (Example 2)[8] | Value (Example 3)[10] |
| Reagents | |||
| Paracetamol | 500 mg (3.31 mmol) | 220 mg (1.45 mmol) | 1.5 g (9.92 mmol) |
| Potassium Carbonate (K₂CO₃) | 665 mg (4.81 mmol) | 280 mg (2.03 mmol) | 2.5 g (18.1 mmol) |
| Ethyl Iodide (C₂H₅I) | 0.64 mL (8.0 mmol) | 0.28 mL (3.5 mmol) | 12 mmol |
| 2-Butanone (Solvent) | 7 mL | 3.0 mL | 15 mL |
| Reaction Conditions | |||
| Reaction Time | 1 hour | 1 hour | 1 hour |
| Reaction Temperature | Reflux (~80 °C) | Reflux (~80 °C) | Reflux (~80 °C) |
| Product | |||
| Theoretical Yield | ~593 mg | ~260 mg | ~1.78 g |
| Melting Point (Literature) | 134-136 °C | 134-136 °C | 134-136 °C |
Amide Synthesis from p-Phenetidine
An alternative route to this compound involves the formation of the amide bond as the final step. This is achieved by acetylating p-phenetidine (p-ethoxyaniline) with acetic anhydride.
Caption: Reaction diagram for the amide synthesis of this compound.
This protocol is based on established laboratory methods.[11]
Materials and Reagents:
-
p-Phenetidine (p-ethoxyaniline)
-
Acetic Anhydride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Acetate (CH₃COONa) solution
-
Activated Carbon
-
Water
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Pipette filtration setup
-
Ice-water bath
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
Amine Dissolution: In an Erlenmeyer flask, dissolve p-phenetidine in water with a few drops of concentrated HCl. The acid protonates the amine, forming a soluble salt.
-
Decolorization: Add a small amount of activated carbon to the solution, swirl, and heat gently for a few minutes to remove colored impurities.
-
Filtration: Remove the activated carbon by hot filtration, collecting the clear filtrate in a clean flask.
-
Acetylation:
-
Warm the filtrate and add acetic anhydride while swirling.
-
Immediately add a solution of sodium acetate. The sodium acetate acts as a buffer to neutralize the HCl and catalyze the reaction.
-
-
Crystallization: Swirl the mixture vigorously. The this compound will begin to precipitate. Cool the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crude this compound crystals by vacuum filtration, washing with cold water.
-
Purification: The product can be further purified by recrystallization if necessary.
| Parameter | Value (Example)[11] |
| Reagents | |
| p-Phenetidine | 0.20 g (1.46 mmol) |
| Water | 3.50 mL |
| Conc. HCl | ~4 drops |
| Acetic Anhydride | 0.20 mL (2.20 mmol) |
| Product | |
| Theoretical Yield | ~261 mg |
| Melting Point (Literature) | 134-136 °C |
Conclusion
The history of this compound's discovery, widespread use, and eventual withdrawal provides valuable lessons in drug development, particularly concerning long-term safety and the importance of understanding metabolic pathways. The synthesis of this compound remains a classic and instructive example in organic chemistry education, demonstrating fundamental reactions such as the Williamson ether synthesis and nucleophilic acyl substitution. The detailed protocols and data presented in this guide offer a technical foundation for researchers interested in the historical context and practical synthesis of this noteworthy pharmaceutical compound.
References
- 1. This compound: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]
- 2. This compound: A Toxic Adulterant Found in Illicit Street Drugs [cfsre.org]
- 3. Acetanilide and this compound: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. books.rsc.org [books.rsc.org]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. websites.nku.edu [websites.nku.edu]
- 11. This compound | 62-44-2 [chemicalbook.com]
The Analgesic Enigma of Phenacetin: A Deep Dive into its Core Mechanisms
For Immediate Release
Elberfeld, Germany (Retroactively) – Phenacetin, a once-popular analgesic and antipyretic, presents a fascinating case study in drug metabolism and multimodal mechanisms of action. While its use has been largely discontinued due to safety concerns, a thorough understanding of its analgesic properties remains highly relevant for researchers, scientists, and drug development professionals. This technical guide elucidates the intricate pathways through which this compound exerts its pain-relieving effects, focusing on the pivotal role of its metabolites.
This compound's analgesic activity is not primarily a direct effect of the parent compound itself, but rather the result of its extensive in vivo biotransformation.[1][2][3][4][5] The majority of its therapeutic action is mediated by its principal active metabolite, paracetamol (acetaminophen), with contributions and toxicological considerations arising from other metabolic byproducts.[1][2][3][4][5]
Metabolic Conversion: The Genesis of Analgesia and Toxicity
Upon oral administration, this compound undergoes significant first-pass metabolism in the liver.[6] The two primary metabolic pathways are O-deethylation to form paracetamol, the main contributor to analgesia, and N-deacetylation to produce p-phenetidine, a metabolite linked to the drug's toxic profile, including nephrotoxicity and methemoglobinemia.[1][5][7][8] A minor fraction of the paracetamol formed can be further metabolized to the reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI), particularly in cases of overdose.[5][9]
The Multifaceted Analgesic Mechanism of Paracetamol
The analgesic action of paracetamol, and by extension this compound, is complex and not fully elucidated, involving central and peripheral mechanisms. The leading hypotheses are:
Modulation of the Cyclooxygenase (COX) Pathway
Paracetamol is a weak inhibitor of both COX-1 and COX-2 enzymes in peripheral tissues, which distinguishes it from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[7][10] Its primary action is believed to be the inhibition of a specific splice variant of COX-1, often referred to as COX-3, which is predominantly expressed in the central nervous system.[11] However, the clinical relevance of COX-3 inhibition is still debated.[10][12]
An alternative and compelling theory suggests that paracetamol's COX-inhibitory activity is dependent on the cellular peroxide tone. In environments with low levels of peroxides, such as the central nervous system, paracetamol can effectively reduce the peroxidase (POX) site of the COX enzyme, thereby inhibiting its activity.[13] In inflammatory sites with high peroxide levels, this inhibitory effect is diminished, explaining paracetamol's weak anti-inflammatory properties.[13]
The metabolite p-phenetidine has been shown to be a more potent inhibitor of COX-2 than this compound or paracetamol, and at higher concentrations, it can also reduce COX-2 expression.[7][14] This potent inhibition of prostaglandin synthesis in the kidney by p-phenetidine may contribute to the renal papillary necrosis associated with chronic this compound use.[7][14]
Engagement of the Endocannabinoid System
A significant portion of paracetamol's analgesic effect is now attributed to its interaction with the endocannabinoid system.[6] In the brain, paracetamol is deacetylated to p-aminophenol, which is then conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[9][13]
AM404 is a multifaceted molecule that acts as:
-
A weak agonist of cannabinoid receptors CB1 and CB2.[9]
-
An inhibitor of the anandamide transporter, leading to increased levels of the endogenous cannabinoid anandamide.[9]
-
A potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel.[9]
This indirect activation of the endocannabinoid system is believed to play a crucial role in the central analgesic effects of paracetamol.[15][16]
Activation of Descending Serotonergic Pathways
There is substantial evidence that the analgesic effects of paracetamol are mediated by the activation of descending serotonergic (5-HT) pathways from the brainstem to the spinal cord.[10][12][13] This descending inhibition modulates nociceptive signaling at the spinal level. The precise mechanism by which paracetamol activates these pathways is not fully understood but may be linked to its effects on the endocannabinoid system, as there is significant crosstalk between the two systems.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics and analgesic activity of this compound and its metabolites.
Table 1: Pharmacokinetic Parameters
| Parameter | This compound | Paracetamol (from this compound) |
| Systemic Bioavailability | Low (significant first-pass effect)[6] | ~75%[13][17] |
| Plasma Half-life | 37 - 74 minutes[6] | 1.5 - 2.5 hours[13][17] |
| Volume of Distribution | 1.0 - 2.1 L/kg[6] | N/A |
| Primary Route of Elimination | Hepatic metabolism[13][17] | Renal excretion of conjugates (55% glucuronide, 30% sulfate)[13][17] |
Table 2: Analgesic and COX-Inhibitory Activity
| Compound | Assay | Result |
| This compound | Trypsin Hyperalgesic Assay (oral) | ED50: 114 ± 36.2 mg/kg[18] |
| Kaolin Hyperalgesic Assay (oral) | ED50: 107 ± 11.5 mg/kg[18] | |
| Formalin Test (50 mg/kg) | Attenuated pain response[19] | |
| Paracetamol | Formalin Test (50 mg/kg) | Attenuated pain response[19] |
| p-Phenetidine | COX-1 Inhibition (in vitro) | Less potent than indomethacin[14] |
| COX-2 Inhibition (in vitro) | More potent than indomethacin, with preference for COX-2[14] |
Experimental Protocols
Acetic Acid-Induced Writhing Test
This is a common method for evaluating peripheral analgesic activity.
Methodology:
-
Rodents (typically mice) are divided into control and test groups.[1][20]
-
The test compound (e.g., this compound) or vehicle is administered, usually orally or intraperitoneally.[1][20]
-
After a set absorption time (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6-1%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).[1][3][20]
-
The number of writhes is counted for a defined period (e.g., 10-20 minutes).[1][20]
-
A reduction in the number of writhes in the test group compared to the control group indicates analgesic activity.[1][20]
Hot Plate Test
This method is used to assess centrally mediated analgesia.
Methodology:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 52-55°C).[7][21]
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is determined for each animal before drug administration.[9][10]
-
The test compound or vehicle is administered.
-
At specific time points after administration, the animal is placed on the hot plate, and the latency to the nociceptive response is recorded.[9][10]
-
An increase in the response latency indicates analgesia. A cut-off time is employed to prevent tissue damage.[7][10]
Radiant Heat Tail-Flick Test
This is another common test for centrally acting analgesics that measures a spinal reflex.
Methodology:
-
The rodent is gently restrained with its tail exposed.[22][23]
-
A focused beam of radiant heat is applied to a specific portion of the tail.[22][23]
-
The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency.[22][24]
-
Baseline latencies are measured before drug administration.
-
The test is repeated at intervals after administration of the test compound or vehicle.[10]
-
An increase in tail-flick latency indicates an analgesic effect. A cut-off time is used to prevent injury.[10][22]
In Vitro COX Inhibition Assay
This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes.
Methodology:
-
Purified COX-1 or COX-2 enzyme is incubated with a buffer containing necessary co-factors (e.g., hematin, epinephrine).[25]
-
The test compound (e.g., this compound, p-phenetidine) at various concentrations is added and pre-incubated with the enzyme.[25]
-
The enzymatic reaction is initiated by adding arachidonic acid as the substrate.[25]
-
The production of a specific prostaglandin, such as PGE2, is measured over time using methods like ELISA or LC-MS/MS.[25][26]
-
The concentration of the test compound that inhibits enzyme activity by 50% (IC50) is calculated.[25]
Conclusion
The analgesic mechanism of this compound is a classic example of a prodrug whose therapeutic and toxic effects are mediated by its metabolites. The primary analgesic activity stems from its conversion to paracetamol, which exerts its effects through a combination of central COX inhibition, modulation of the endocannabinoid system via its metabolite AM404, and activation of descending serotonergic pathways. Concurrently, the metabolite p-phenetidine contributes to the drug's toxicity and may also possess COX-inhibitory properties. A comprehensive understanding of these intricate pathways is crucial for the rational design of novel analgesics with improved efficacy and safety profiles.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. saspublishers.com [saspublishers.com]
- 5. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. On the pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assaygenie.com [assaygenie.com]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
- 11. sid.ir [sid.ir]
- 12. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 14. Effects of this compound and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A systematic review on descending serotonergic projections and modulation of spinal nociception in chronic neuropathic pain and after spinal cord stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics and metabolism of paracetamol and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative comparison of the analgesic and anti-inflammatory activities of aspirin, this compound and acetaminophen in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound, acetaminophen and dipyrone: analgesic and rewarding effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2.11. Analgesic Activity Test Using Acetic Acid-Induced Writhing Test [bio-protocol.org]
- 21. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 22. ugobasile.com [ugobasile.com]
- 23. diacomp.org [diacomp.org]
- 24. maze.conductscience.com [maze.conductscience.com]
- 25. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Determination of in-vitro COX activity [bio-protocol.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Phenacetin Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of phenacetin (N-(4-ethoxyphenyl)acetamide), a once widely used analgesic and antipyretic. Although its use in human medicine has been discontinued in many countries due to its adverse effects, this compound remains a compound of interest in research, particularly as a reference standard and in toxicological studies. This document consolidates key data on its crystalline structure, solubility, and spectroscopic characteristics. Detailed experimental protocols for its synthesis and analysis are also presented to support laboratory research.
Introduction
This compound was first introduced into medical use in 1887 as a non-opioid analgesic and fever-reducing agent. It is a white, crystalline solid that is sparingly soluble in water but more soluble in organic solvents. Chemically, it is an acetamide derivative of p-ethoxyaniline.[1] While effective, its metabolism to reactive intermediates has been linked to nephrotoxicity and other adverse effects, leading to its withdrawal from the market in many regions.[2][3] This guide serves as a technical resource, providing detailed information on the fundamental properties of this compound crystals.
Physical Properties
This compound exists as odorless, white, glistening crystalline scales or a fine white crystalline powder with a slightly bitter taste.[4][5] It is stable in air.[1][]
Tabulated Physical Data
The following tables summarize the key physical properties of this compound crystals.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [7] |
| Molecular Weight | 179.22 g/mol | [1][7] |
| Melting Point | 133-136 °C | [5][7] |
| Boiling Point | 132 °C at 4 mmHg | [5][7] |
| Density (predicted) | 1.125 g/cm³ | [] |
| Refractive Index | 1.5710 | [5][7] |
| pKa | 2.2 (H₂O, uncertain); 3.5 (aqueous acetone, uncertain) | [5][7] |
| LogP (Octanol/Water Partition Coefficient) | 1.58 | [5][8] |
| Water Solubility | 0.076 g/100 mL | [5][7] |
Solubility
This compound's solubility is a critical parameter in its formulation and biological absorption. While poorly soluble in water, it dissolves more readily in organic solvents, particularly at elevated temperatures.[9]
| Solvent | Solubility | Reference(s) |
| Cold Water | 1 g in 1310 mL | [10][11] |
| Boiling Water | 1 g in 82 mL | [10][11] |
| Cold Ethanol | 1 g in 15 mL | [10][11] |
| Boiling Ethanol | 1 g in 2.8 mL | [10][11] |
| Chloroform | 1 g in 14 mL; Slightly soluble | [][10][11] |
| Diethyl Ether | 1 g in 90 mL | [10][11] |
| Glycerol | Soluble | [5][10] |
| Acetone | Soluble | [5][10] |
| Methanol | Slightly soluble | [] |
| Benzene | Slightly soluble | [5][10] |
Chemical Properties
This compound is a member of the acetamide class of compounds and is an aromatic ether.[5] It is incompatible with strong oxidizing agents and strong acids.[5][8]
Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to its ethoxy, phenyl, acetamide, and acetyl functional groups.[12] The spectrum is typically recorded in deuterated chloroform (CDCl₃).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |
| ~8.0 | Broad Singlet | 1H | NH (Amide) | [13] |
| ~7.3 | Doublet | 2H | Ar-H (ortho to NHCOCH₃) | |
| ~6.8 | Doublet | 2H | Ar-H (ortho to OCH₂CH₃) | |
| ~4.0 | Quartet | 2H | OCH₂CH₃ | |
| ~2.1 | Singlet | 3H | COCH₃ | |
| ~1.4 | Triplet | 3H | OCH₂CH₃ |
The infrared (IR) spectrum of this compound shows characteristic absorption bands for its functional groups. The spectrum can be obtained for crystalline powder or solutions.[14][15]
| Wavenumber (cm⁻¹) | Functional Group | Reference(s) |
| ~3325 | N-H Stretch | |
| ~1660 | C=O Stretch (Amide I) | [14] |
| ~1564 | N-H Bend | [15] |
| ~1508 | C-H Asymmetric Stretch (Aromatic) | [15] |
| ~1240 | C-O Stretch (Aromatic Ether) | [14] |
This compound exhibits maximum absorbance in the ultraviolet region.
| Solvent | λmax (nm) | Reference(s) |
| Ethanol | 250 | [4][16] |
| Chloroform & Isooctane | 285 | [4] |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol describes the synthesis of this compound from acetaminophen.[17][18]
Materials:
-
Acetaminophen
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl Iodide or Bromoethane
-
2-Butanone (Methyl Ethyl Ketone)
-
tert-Butyl methyl ether (TBME)
-
5% Sodium Hydroxide (NaOH) solution
-
Brine
-
Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)
-
Water
Procedure:
-
To a round-bottom flask, add acetaminophen, anhydrous potassium carbonate, and 2-butanone.
-
Add ethyl iodide to the mixture.
-
Heat the reaction mixture at reflux for 1 hour.
-
After cooling, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with TBME.
-
Wash the combined organic layers with 5% NaOH solution to remove any unreacted acetaminophen.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate.
-
Filter or decant the drying agent and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude this compound from hot water to yield purified crystals.
Characterization by Melting Point Determination
Procedure:
-
Place a small amount of the dried, recrystallized this compound into a capillary tube.
-
Use a melting point apparatus to determine the melting point range of the crystals.
-
Compare the observed melting point with the literature value (133-136 °C) to assess purity.
Visualizations
Synthesis of this compound
Caption: Williamson Ether Synthesis of this compound.
Metabolic Pathway of this compound
Caption: Metabolic Pathway of this compound.
Conclusion
This technical guide has provided a detailed summary of the physical and chemical properties of this compound crystals. The tabulated data, experimental protocols, and visualizations offer a valuable resource for researchers and professionals in the fields of chemistry and drug development. While no longer in widespread clinical use, a thorough understanding of this compound's properties remains essential for its use as a reference compound and for ongoing toxicological and metabolic research.
References
- 1. This compound | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Phenacetin_Chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 62-44-2 [chemicalbook.com]
- 7. 62-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. This compound CAS#: 62-44-2 [m.chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. thinksrs.com [thinksrs.com]
- 11. This compound [drugfuture.com]
- 12. NMR Spectrum of this compound | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Solved Below are the NMR and IR spectra of this compound. I. | Chegg.com [chegg.com]
- 14. IR Spectra of Paracetamol and this compound. 1. Theoretical and Experimental Studies | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. caymanchem.com [caymanchem.com]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. studylib.net [studylib.net]
Technical Guide: The Metabolic Conversion of Phenacetin to Paracetamol (Acetaminophen)
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenacetin, a once-common analgesic and antipyretic, serves as a classic prodrug, exerting its therapeutic effects primarily through its major active metabolite, paracetamol (acetaminophen). The metabolic conversion is a critical process governed by the cytochrome P450 (CYP) superfamily of enzymes, predominantly CYP1A2. Understanding this biotransformation is fundamental for toxicology, drug-drug interaction studies, and the development of safer pharmaceuticals. This guide provides a detailed technical overview of the core metabolic pathway, quantitative kinetic data, comprehensive experimental protocols, and visual representations of the biochemical and experimental workflows.
Core Metabolic Pathway: this compound O-Deethylation
The principal metabolic route for this compound is O-deethylation, which cleaves the ethyl group from the ether linkage to form paracetamol and acetaldehyde.[1] This reaction is a Phase I oxidative process primarily catalyzed by hepatic microsomal enzymes.
Key Enzymes Involved:
-
Cytochrome P450 1A2 (CYP1A2): This is the primary enzyme responsible for the O-deethylation of this compound in humans.[2][3][4] Its high affinity and catalytic efficiency make this compound a recommended probe substrate for assessing CYP1A2 activity.[3]
-
Cytochrome P450 1A1 (CYP1A1): While capable of metabolizing this compound, CYP1A1 exhibits significantly lower catalytic efficiency compared to CYP1A2.[5]
-
Other CYP Isoforms: Other enzymes, including CYP2A13, CYP2E1, and CYP3A4, have also been shown to contribute to this compound metabolism, particularly at higher substrate concentrations or in the absence of CYP1A2 activity.[6][7][8]
This compound can also undergo other metabolic transformations, including N-hydroxylation and deacetylation, which can lead to the formation of reactive, toxic metabolites.[9][10] The primary O-deethylation pathway is generally considered a detoxification step, as it leads to the formation of the therapeutically active and less toxic paracetamol. However, paracetamol itself can be further metabolized to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI), especially at high doses.[11][12]
Quantitative Data on this compound Metabolism
The kinetics of this compound O-deethylation vary significantly across different CYP isoforms and species. This quantitative data is crucial for predicting metabolic rates and potential drug interactions.
Table 1: Kinetic Parameters of Human CYP450 Isoforms for this compound O-Deethylation
| Enzyme | Km (μM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) | Reference |
|---|---|---|---|---|
| CYP1A2 | ~8-fold lower than CYP1A1 | ~2.5-fold higher than CYP1A1 | ~18-fold higher than CYP1A1 | [5] |
| CYP2A13 | 10.7 | 3.8 | 0.355 | [6] |
| CYP2A6 (mutant) | 10.3 | 2.9 | 0.282 | [6] |
| Human Liver Microsomes (Low Km) | 68 | N/A | N/A | [2] |
| Human Liver Microsomes (High Km) | 7691 | N/A | N/A |[2] |
Table 2: Kinetic Parameters of this compound O-Deethylation in Animal Liver Microsomes
| Species | Km (μM) | Vmax (nmol/min/mg protein) | Reference |
|---|---|---|---|
| Rat | 54 | 0.0015 | [3] |
| Mouse | 74 | 0.005 |[3] |
Table 3: Pharmacokinetic Parameters of this compound in Humans (250 mg IV dose)
| Parameter | Value Range | Reference |
|---|---|---|
| Elimination Half-Life (t½) | 37 - 74 minutes | [13] |
| Volume of Distribution (Vd) | 1.0 - 2.1 L/kg |[13] |
Experimental Protocols
Studying the metabolism of this compound typically involves in vitro assays with liver microsomes or recombinant enzymes, followed by analytical quantification of the parent drug and its metabolite.
Protocol 1: In Vitro this compound O-Deethylation Assay using Human Liver Microsomes
This protocol is adapted from established methods for assessing CYP1A2 activity.[5][14]
1. Reagents and Materials:
-
Human Liver Microsomes (HLM)
-
This compound stock solution (e.g., in DMSO or ethanol)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+) or NADPH stock solution
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
Acetonitrile (ACN) with internal standard (e.g., deuterated paracetamol)
-
96-well incubation plates, centrifuge
2. Incubation Procedure:
-
Prepare a master mix containing phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Add HLM to the master mix to a final protein concentration of 0.1-0.5 mg/mL. Pre-warm the mixture at 37°C for 5 minutes.
-
Add this compound to the wells to achieve the desired final concentrations (e.g., 40 µM, near the Km value).
-
Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes). The reaction should be within the linear range for metabolite formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.
3. Sample Processing:
-
Seal the plate and vortex thoroughly.
-
Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis by HPLC or LC-MS/MS.
Protocol 2: Quantification of Paracetamol by HPLC
This protocol outlines a general method for the chromatographic separation and quantification of paracetamol.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of water (with 0.1% formic acid) and acetonitrile. An isocratic or gradient elution can be used. For example, an isocratic method could be 80:20 Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at ~245 nm.
3. Quantification:
-
Generate a standard curve by injecting known concentrations of paracetamol and the internal standard.
-
Plot the peak area ratio (paracetamol/internal standard) against the concentration of paracetamol.
-
Calculate the concentration of paracetamol in the experimental samples by interpolating their peak area ratios from the standard curve.
References
- 1. Mechanisms of activation of this compound to reactive metabolites by cytochrome P-450: a theoretical study involving radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species Related Differences in In Vitro Metabolism of this compound, a Probe Substrate for CYP1A Enzyme, and Enzyme Kinetic Parameters of this compound - Volume 3, No. 2, April 2014 - IJPMBS- International Journal of Pharma Medicine and Biological Sciences [ijpmbs.com]
- 4. Inhibitory effects of antiarrhythmic drugs on this compound O-deethylation catalysed by human CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferred Binding Orientations of this compound in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key residues controlling this compound metabolism by human cytochrome P450 2A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Role of CYP1A2 in the toxicity of long-term this compound feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive metabolites of this compound and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic insights into the bioactivation of this compound to reactive metabolites: A DFT study - Publications of the IAS Fellows [repository.ias.ac.in]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. Paracetamol - Wikipedia [en.wikipedia.org]
- 13. On the pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Bitter Pill: A Technical Review of Phenacetin's Market Withdrawal
An in-depth analysis of the historical, toxicological, and regulatory context surrounding the discontinuation of a once-common analgesic.
For Immediate Release
This whitepaper provides a comprehensive technical overview of the historical context surrounding the withdrawal of phenacetin from the pharmaceutical market. Aimed at researchers, scientists, and drug development professionals, this document delves into the key scientific evidence and regulatory actions that led to the cessation of its use. It details the toxicological findings, particularly nephrotoxicity and carcinogenicity, supported by quantitative data from pivotal studies, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Introduction: The Rise and Fall of a Household Analgesic
Introduced in 1887, this compound was a widely used over-the-counter analgesic and antipyretic for nearly a century.[1][2][3] Often formulated in combination with aspirin and caffeine, it was a common remedy for pain and fever. However, mounting evidence of severe adverse effects, primarily kidney damage (analgesic nephropathy) and cancer, led to its gradual withdrawal from markets worldwide.[4][5] This document will explore the scientific journey that unmasked the dark side of this once-popular medication.
Regulatory Timeline of this compound's Withdrawal
The prohibition of this compound was a global effort, with various countries taking action as the scientific evidence of its dangers became irrefutable. Canada was among the first to act, withdrawing this compound from the market in 1978.[1] The United Kingdom followed suit in 1980, and the United States Food and Drug Administration (FDA) ordered its removal in November 1983, citing its carcinogenic and kidney-damaging properties.[1][4][5] Other countries, including Australia (1977), Germany (1986), and Belgium (1987), also banned the substance.[1]
The Core of the Controversy: Nephrotoxicity and Carcinogenicity
The primary drivers for the withdrawal of this compound were its strong association with two severe and often fatal conditions: analgesic nephropathy and urothelial carcinoma.
Analgesic Nephropathy: A Unique Form of Kidney Damage
Analgesic nephropathy is a chronic kidney disease characterized by papillary necrosis and interstitial nephritis.[6][7] The long-term and excessive use of analgesic mixtures containing this compound was identified as the primary cause of this condition.
Numerous case-control studies established a strong link between this compound consumption and the risk of developing analgesic nephropathy. A landmark Australian study demonstrated a relative risk of 17 (95% CI, 8.5 to 34.7) for developing analgesic nephropathy in individuals who consumed large quantities of this compound-containing analgesics.[8]
| Study (Year) | Population | Key Finding |
| McCredie et al. (1988) | Australian bladder cancer patients | Lifetime use of 0.1 kg or more of this compound was associated with a significant 2-fold increased risk of bladder cancer.[1] |
| Piper et al. (1986) | US bladder cancer patients | Heavy, daily use of this compound-containing analgesics was associated with a non-significant increased risk of bladder cancer.[1] |
| McLaughlin et al. (1984) | US kidney cancer patients | Reported an increased risk of kidney cancer among regular users of this compound-containing preparations, though the findings were not statistically significant.[1] |
| Australian Study (McCredie et al., 1993) | Australian renal pelvis and ureter cancer patients | Showed a highly increased relative risk and a strong, statistically significant dose-response relationship between this compound consumption and cancers of the renal pelvis and ureter.[1] |
| Swiss Prospective Study (Dubach et al., 1991) | 623 healthy women using this compound-containing analgesics and 621 non-users | Over 20 years, this compound users had a relative risk of 16.1 for death from urologic or renal disease.[9] |
Carcinogenicity: A Clear and Present Danger
The International Agency for Research on Cancer (IARC) has classified this compound as a Group 1 carcinogen, meaning it is carcinogenic to humans.[1] The primary cancer associated with this compound use is urothelial carcinoma, particularly of the renal pelvis.[3][4]
Case-control studies have consistently demonstrated a positive association between the use of this compound-containing analgesics and cancers of the renal pelvis and bladder, with relative risks ranging from 2.4 to over 6.[10][11] A population-based case-control study in New South Wales, Australia, found that this compound/aspirin compound analgesics increased the risk of renal pelvic cancer by a factor of 12.2 (95% CI 6.8-22.2).[12]
Animal studies provided crucial supporting evidence. Long-term feeding of this compound to rats and mice induced both benign and malignant tumors of the urinary tract.[1][13]
| Study (Year) | Animal Model | Key Finding |
| Isaka et al. (1979) | Rats | Dietary administration of this compound caused benign and malignant tumors of the urinary tract and nasal cavity.[1][13] |
| Johansson (1981) | Male Rats | A mixture of this compound, phenazone, and caffeine caused liver cancer. This compound alone or with phenazone slightly increased kidney tumors.[13][14] |
Mechanistic Insights into this compound Toxicity
The toxicity of this compound is not due to the parent compound itself but rather to its metabolic products.
Metabolic Activation
This compound is primarily metabolized in the liver. The major pathway involves O-deethylation to form paracetamol (acetaminophen), which is the clinically relevant analgesic.[4] However, a minor but critical pathway involves the deacetylation of this compound to the carcinogenic metabolite, p-phenetidine.[4] Furthermore, the paracetamol formed can be bioactivated by cyclooxygenases in the kidney to N-acetyl-p-benzoquinoneimine (NAPQI), a reactive metabolite that depletes cellular glutathione and leads to oxidative damage.[6]
Signaling Pathways to Toxicity
The reactive metabolites of this compound are thought to initiate a cascade of cellular events leading to nephrotoxicity and carcinogenesis. The depletion of glutathione by NAPQI leads to increased oxidative stress, lipid peroxidation, and damage to cellular macromolecules, including DNA. This can trigger apoptotic and necrotic cell death pathways in the renal papilla. The carcinogenic metabolite, p-phenetidine, is believed to act as a tumor initiator.
Key Experimental Protocols
The following summarizes the methodology of a pivotal animal study that provided strong evidence for the carcinogenicity of this compound.
Long-Term Feeding Study in Rats (Isaka et al., 1979)
-
Objective: To assess the carcinogenicity of this compound in Sprague-Dawley rats.
-
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats.
-
Dietary Administration: Two groups of 50 male and 50 female rats were fed diets containing either 2.5% or 1.25% this compound for 18 months. This was followed by a 6-month period on a basal diet.
-
Control Group: A control group of 65 male and 65 female rats received only the basal diet for 24 months.
-
Endpoint: Animals were monitored for tumor development. Surviving animals were sacrificed at 24 months, and all animals underwent histopathological examination of their organs.
-
-
Results: A high incidence of neoplasms was observed in the this compound-fed groups. In the 2.5% this compound group, 96.3% of males and 77.8% of females developed tumors. In the 1.25% group, the rates were 90.9% for males and 76.0% for females. The tumors were predominantly located in the nasal cavity and urinary tract.[15]
Conclusion
The withdrawal of this compound from the market serves as a critical case study in pharmacovigilance and the importance of post-market surveillance. The convergence of evidence from epidemiological studies, animal models, and mechanistic research unequivocally demonstrated the significant risks of nephrotoxicity and carcinogenicity associated with long-term this compound use. This body of work not only led to the removal of a harmful drug but also advanced our understanding of chemically-induced kidney disease and cancer. The lessons learned from the this compound story continue to inform modern drug development and regulatory practices, emphasizing the paramount importance of patient safety.
References
- 1. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Why is this compound banned?_Chemicalbook [chemicalbook.com]
- 3. This compound | Research Starters | EBSCO Research [ebsco.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Analgesic nephropathy - Wikipedia [en.wikipedia.org]
- 7. biomedres.us [biomedres.us]
- 8. Common Analgesic Agents and Their Roles in Analgesic Nephropathy: A Commentary on the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jwatch.org [jwatch.org]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. This compound (Group 2A) and ANALGESIC MIXTURES CONTAINING this compound (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Different roles for this compound and paracetamol in cancer of the kidney and renal pelvis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and Analgesic Mixtures Containing this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. scispace.com [scispace.com]
The Dawn of Synthetic Fever Relief: An In-depth Technical Guide to the Early Research on Phenacetin's Antipyretic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacetin, N-(4-ethoxyphenyl)acetamide, holds a significant place in the history of pharmacology as one of the first synthetic drugs to demonstrate potent antipyretic (fever-reducing) and analgesic (pain-relieving) properties. Introduced in 1887 by the German company Bayer, it quickly became a widely used remedy for fever and pain, predating the advent of many modern pharmaceuticals.[1][2] This technical guide delves into the early research that established this compound's efficacy as a fever reducer, focusing on the foundational experiments, the quantitative data they produced, and the nascent understanding of its mechanism of action in the late 19th and early 20th centuries. For decades, it was a common component in over-the-counter remedies, often combined with aspirin and caffeine in "A.P.C." tablets, before its use was curtailed in the 1970s and 1980s due to concerns about nephrotoxicity and carcinogenicity with long-term use.[3][4]
The Pioneering Research of Hinsberg and Kast (1887)
Experimental Protocols
The experimental methodologies of the late 19th century lacked the sophisticated controls and statistical analyses of modern clinical trials. However, the core principles of observing physiological changes in response to a substance were central to these early investigations.
Preclinical Observations:
-
Animal Models: Early studies on new chemical entities typically involved administration to various animal species to observe for overt toxic effects and therapeutic potential. For antipyretic testing, fever would be artificially induced in animals, often through the injection of pyrogenic substances (e.g., bacterial cultures or toxins).
-
Dosage Administration: this compound, a crystalline powder, would have been administered orally, likely as a suspension or mixed with food or water. Doses would have been varied to establish a therapeutic range and identify toxic levels.
-
Temperature Measurement: Rectal temperature measurements would have been taken at regular intervals before and after the administration of this compound to track its effect on the febrile state.
Early Clinical Observations: Following promising results in animal models, Hinsberg and Kast, along with other clinicians of the era, would have administered this compound to patients suffering from febrile illnesses such as typhoid fever, pneumonia, and influenza.
-
Patient Selection: Patients with high fevers from various infectious diseases were the primary subjects for these initial clinical evaluations.
-
Dosage and Administration: this compound was typically administered as a powder, often in doses ranging from 0.5 to 1.0 grams, repeated several times a day as needed to control fever.[4]
-
Monitoring: Clinical observations focused on the reduction in body temperature, as well as any effects on pulse rate, respiration, and the patient's general well-being. Side effects, such as sweating or changes in urine color, were also noted.
Quantitative Data from Early Clinical Observations
While precise, large-scale clinical trial data with statistical analysis is a product of the 20th century, early publications on this compound's effects often included case reports with specific temperature readings. These reports consistently demonstrated a significant reduction in body temperature following the administration of this compound.
The following table summarizes the typical antipyretic effects of this compound as described in early clinical reports from the late 1880s and 1890s.
| Parameter | Observation |
| Dosage | 0.5 - 1.0 grams |
| Onset of Action | 30 - 60 minutes |
| Peak Effect | 2 - 4 hours |
| Duration of Action | 4 - 6 hours |
| Magnitude of Temperature Reduction | 1.5 - 3.0 °C |
| Commonly Reported Side Effects | Profuse sweating, occasional chills |
Mandatory Visualizations
Caption: Experimental workflow for early this compound antipyretic research.
Caption: 19th-century proposed mechanism for this compound's antipyretic action.
Early Understanding of the Mechanism of Action
In the late 19th century, the understanding of drug mechanisms was rudimentary. The concept of specific molecular targets and enzyme inhibition was not yet established. The prevailing hypothesis for the action of antipyretic drugs like this compound was that they acted on the central nervous system, specifically on the "heat-regulating centers" in the brain. It was believed that in a state of fever, these centers were "excited" or "disturbed," leading to an elevated body temperature.
This compound was thought to have a "calming" or "depressant" effect on these thermoregulatory nerves, thereby allowing the body to dissipate heat more effectively, primarily through vasodilation and sweating. This central action was inferred from the observed physiological effects and the lack of any obvious peripheral mechanism.
It is important to note that the discovery of this compound's metabolism to paracetamol (acetaminophen), and the subsequent understanding of prostaglandin synthesis inhibition by paracetamol in the central nervous system, were developments that occurred much later in the mid-20th century.[6][7] The early researchers, therefore, were working with a more generalized and less molecularly-defined model of drug action.
Conclusion
The early research into this compound's antipyretic effects, spearheaded by Hinsberg and Kast, marked a pivotal moment in the transition from traditional herbal remedies to synthetic pharmaceuticals. Despite the limitations of their experimental methods by modern standards, their work provided clear and compelling evidence of this compound's efficacy in reducing fever. The quantitative data, though presented in case reports rather than large-scale trials, was sufficient to establish its clinical utility and usher in an era of synthetic antipyretic and analgesic drugs. The initial proposed mechanism of action, centered on the regulation of the central nervous system's "heat centers," reflects the neuro-physiological understanding of the time and stands in contrast to our modern, molecular-level comprehension of its effects through its active metabolite, paracetamol. The story of this compound's discovery and early use serves as a testament to the foundational principles of pharmacology and the progressive nature of scientific inquiry in drug development.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. History of antipyretic analgesic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. umaryland.cloud-cme.com [umaryland.cloud-cme.com]
- 5. The first 3500 years of aspirin history from its roots - A concise summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brief history of antipyretic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenacetin: A Toxicological and Carcinogenic Deep Dive for the Modern Researcher
An In-depth Technical Guide on the Core Toxicological Profile and Carcinogenicity of Phenacetin
This compound, a once-common analgesic and antipyretic, has been relegated to the annals of pharmaceutical history in many countries due to its severe adverse effects, most notably nephrotoxicity and carcinogenicity. Despite its withdrawal from the market, the study of this compound continues to provide valuable insights into the mechanisms of chemical toxicity and carcinogenesis. This technical guide offers a comprehensive overview of the toxicological profile and carcinogenic properties of this compound, tailored for researchers, scientists, and drug development professionals.
Toxicological Profile
This compound's toxicity is multifaceted, with the kidney being the primary target organ. Chronic use is strongly associated with analgesic nephropathy, a condition characterized by papillary necrosis and interstitial nephritis.[1] The toxic effects are not typically caused by the parent compound itself, but rather by its reactive metabolites.
Acute Toxicity
This compound exhibits moderate acute toxicity upon oral ingestion. The primary effects of acute overdose are methemoglobinemia, leading to cyanosis, and hepatotoxicity.
Table 1: Acute Toxicity of this compound
| Test Animal | Route of Administration | LD50 | Reference |
| Rat | Oral | 1650 mg/kg | [2] |
| Mouse | Oral | 866 mg/kg | [2] |
| Rabbit | Oral | 2500 mg/kg | [2] |
Chronic Toxicity and Nephrotoxicity
Long-term exposure to this compound is definitively linked to chronic kidney disease.[3] The development of analgesic nephropathy is insidious, often presenting after years of high-dose consumption. The mechanism is believed to involve the metabolic activation of this compound within the renal medulla, leading to oxidative stress and cellular damage.[1]
Metabolism and Formation of Reactive Metabolites
The bioactivation of this compound is a critical step in its toxicity and carcinogenicity. The metabolic pathways are complex and involve several enzymatic systems, primarily cytochrome P450 (CYP) enzymes.
This compound is primarily metabolized in the liver via O-deethylation to its major and pharmacologically active metabolite, paracetamol (acetaminophen).[4] A smaller fraction undergoes N-hydroxylation to form N-hydroxythis compound.[5][6] This N-hydroxylated metabolite can then be further conjugated with sulfate or glucuronic acid. The sulfate conjugate is unstable and can rearrange to form the highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI).[5] Additionally, deacetylation of this compound can lead to the formation of p-phenetidine, another metabolite implicated in toxicity.[4]
Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified this compound as a Group 1 carcinogen, meaning it is carcinogenic to humans.[2] Analgesic mixtures containing this compound are also classified as Group 1 carcinogens.[2] The primary cancer associated with this compound use is urothelial carcinoma of the renal pelvis and bladder.[7]
Evidence from Human Studies
Numerous case-control studies have demonstrated a strong association between the long-term, heavy use of this compound-containing analgesics and the development of cancers of the urinary tract.[2] A clear dose-response relationship has been observed in several of these studies.[2]
Evidence from Animal Studies
Carcinogenicity studies in various animal models have provided sufficient evidence for the carcinogenicity of this compound.
Table 2: Summary of this compound Carcinogenicity Studies in Animals
| Species | Strain | Sex | Route | Dosing Regimen | Tumor Site(s) | Reference |
| Rat | - | Male & Female | Oral (diet) | - | Urinary tract, Nasal cavity | [7] |
| Mouse | B6C3F1 | Male & Female | Oral (diet) | 0.6% or 1.25% for 96 weeks | Kidney, Urinary bladder | [8] |
| Rat | - | Male | Oral | Mixture with phenazone and caffeine | Liver | [7] |
Mechanisms of Carcinogenicity
The carcinogenic mechanism of this compound is believed to be initiated by the formation of reactive metabolites that can bind to DNA and other cellular macromolecules.
The formation of DNA adducts by reactive metabolites of this compound can lead to mutations in critical genes that regulate cell growth and proliferation, such as TP53 and FGFR3, which are commonly mutated in urothelial carcinoma.[9] These mutations can disrupt cell cycle control, leading to increased cell proliferation and genomic instability, ultimately culminating in the development of cancer.[9] Key signaling pathways implicated in urothelial carcinoma and potentially affected by this compound-induced mutations include the p53/cell cycle pathway and the PI3K/AKT pathway.[10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological and carcinogenicity studies. Below are outlines of typical experimental protocols used in the assessment of this compound.
In Vitro Genotoxicity Assays
A battery of in vitro tests is typically employed to assess the genotoxic potential of a compound.
-
Bacterial Reverse Mutation Assay (Ames Test): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[11] this compound is tested with and without a metabolic activation system (S9 fraction from induced rat liver) to assess the mutagenicity of its metabolites.[11]
-
In Vitro Mammalian Cell Assays:
-
Chromosome Aberration Test: This assay evaluates the potential of a substance to induce structural chromosomal damage in cultured mammalian cells (e.g., Chinese hamster ovary cells).
-
Gene Mutation Assay: This test, often using the mouse lymphoma L5178Y cell line, detects gene mutations at specific loci.
-
In Vivo Carcinogenicity Studies in Rodents
Long-term animal bioassays are the gold standard for assessing carcinogenic potential.
-
Animal Model: Typically, rats and mice of both sexes are used.
-
Administration: this compound is usually administered in the diet for a significant portion of the animal's lifespan (e.g., 96 weeks for mice).[8]
-
Dose Selection: Multiple dose levels are used, including a high dose that induces some toxicity but not significant mortality, a low dose, and a control group.
-
Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and food consumption.
-
Pathology: At the end of the study, a complete necropsy is performed, and all organs are examined histopathologically for the presence of tumors.[8]
Conclusion
The toxicological and carcinogenic profile of this compound is a stark reminder of the potential for adverse effects of pharmaceuticals. Its journey from a widely used analgesic to a recognized human carcinogen underscores the importance of rigorous toxicological evaluation in drug development. The mechanisms of this compound-induced toxicity and carcinogenicity, centered around its metabolic activation to reactive intermediates, continue to be an important area of study for understanding chemical carcinogenesis and for the development of safer medicines. This guide provides a foundational understanding for researchers delving into the complex interactions of this compound with biological systems.
References
- 1. Analgesic nephropathy - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Is this compound a Nephrotoxin? A Report on Twenty-three Users of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. Reactive metabolites of this compound and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound and Analgesic Mixtures Containing this compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Carcinogenicity of this compound: long-term feeding study in B6c3f1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding urothelial carcinoma through cancer pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urothelial Bladder Carcinoma Study - NCI [cancer.gov]
- 11. Assay of this compound genotoxicity using in vitro and in vivo test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Phenacetin and the Foundational Work of Harmon Northrop Morse
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis of phenacetin, a historically significant analgesic and antipyretic drug. While Harmon Northrop Morse is credited with the first synthesis of paracetamol (acetaminophen) in 1878, the immediate precursor to this compound, it was the German company Bayer that introduced this compound in 1887.[1][2][3] Morse's foundational work on paracetamol was a critical step, as this compound is synthesized from it via the Williamson ether synthesis.[1][4] This guide details the two-step synthetic pathway, providing comprehensive experimental protocols and quantitative data.
Part 1: The Synthesis of Paracetamol (Acetaminophen)
The journey to this compound begins with the synthesis of its direct precursor, N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen. Harmon Northrop Morse first synthesized this compound in 1878 by reducing p-nitrophenol with tin in glacial acetic acid.[5][6] However, a more common and accessible laboratory method involves the N-acetylation of p-aminophenol using acetic anhydride.[4]
Experimental Protocol: N-Acetylation of p-Aminophenol
This procedure outlines the synthesis of paracetamol from p-aminophenol and acetic anhydride in an aqueous medium.
Procedure:
-
To a 50 mL Erlenmeyer flask, add p-aminophenol, acetic anhydride, and water in the quantities specified in Table 1.[4]
-
Place the flask in a water bath and heat the solution to near boiling for approximately 20 minutes, stirring regularly with a glass rod until the p-aminophenol is completely dissolved.[4]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an 80% ethyl ether/petroleum ether eluent. If the reaction is incomplete, continue heating for an additional 10 minutes.[4]
-
Once the reaction is complete, cool the flask in an ice bath for at least 10 minutes to induce crystallization of the paracetamol product.[7]
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold water to remove impurities.[7]
Data Presentation: Reagents for Paracetamol Synthesis
The quantitative data for the N-acetylation of p-aminophenol are summarized below.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mL) | Moles (mmol) | Role |
| p-Aminophenol | 109.13 | 2.0 | - | 18.32 | Starting Material |
| Acetic Anhydride | 102.09 | - | 2.2 | 23.28 | Acetylating Agent |
| Water | 18.02 | - | 10 | - | Solvent |
Table 1: Reagents for the Synthesis of Paracetamol.
Part 2: The Synthesis of this compound via Williamson Ether Synthesis
The conversion of paracetamol to this compound is a classic example of the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of paracetamol to form a phenoxide, which then acts as a nucleophile, attacking an ethyl halide (like ethyl iodide or bromoethane) in an SN2 reaction to form the ether linkage.[4][8][9]
Experimental Protocol: Ethylation of Paracetamol
This protocol details the synthesis of this compound from paracetamol using ethyl iodide and potassium carbonate as the base in a 2-butanone solvent system.
Procedure:
-
Combine paracetamol, anhydrous potassium carbonate, and 2-butanone in a 25 mL round-bottom flask equipped with a magnetic stir bar, using the quantities specified in Table 2. The potassium carbonate will not fully dissolve.[10]
-
Using a syringe, add ethyl iodide to the flask.[10]
-
Attach a water-jacketed condenser to the flask and heat the mixture to reflux for 1 hour. Ensure the solution is stirring sufficiently to keep the heterogeneous mixture well-agitated.[10]
-
After reflux, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separation vessel. Rinse the reaction flask with tert-butyl methyl ether (TBME) and add the rinsings to the vessel to ensure a complete transfer.[8][10]
-
Perform an aqueous workup by first removing the lower aqueous layer.[10]
-
Extract the organic layer with two portions of 5% aqueous sodium hydroxide (NaOH) to remove any unreacted paracetamol, followed by a wash with brine.[8][10]
-
Dry the organic layer over an anhydrous drying agent (e.g., CaCl2 or Na2SO4).[10]
-
Decant or filter the dried solution into a tared flask and evaporate the solvent using a gentle stream of air or a rotary evaporator to yield the crude this compound.[10]
-
Recrystallize the crude product from water or an ethanol-water mixture to obtain pure this compound.[1][10]
Data Presentation: Reagents for this compound Synthesis
The quantitative data for the Williamson ether synthesis of this compound are summarized below.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Amount (mL) | Moles (mmol) | Role |
| Paracetamol | 151.16 | 0.500 | - | 3.31 | Starting Material |
| Potassium Carbonate (K2CO3) | 138.21 | 0.665 | - | 4.81 | Base |
| Ethyl Iodide | 155.97 | - | 0.64 | 8.35 | Ethylating Agent |
| 2-Butanone (MEK) | 72.11 | - | 7.0 | - | Solvent |
Table 2: Reagents for the Synthesis of this compound from Paracetamol.
Visualizations: Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the chemical transformations and experimental processes described.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acetanilide and this compound: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]
- 3. This compound: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]
- 4. books.rsc.org [books.rsc.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. salempress.com [salempress.com]
- 7. google.com [google.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. Solved Williamson Ether Synthesis of this compound Purpose To | Chegg.com [chegg.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
Phenacetin Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacetin, a once widely used analgesic and antipyretic drug, has been the subject of extensive structure-activity relationship (SAR) studies. While effective in pain and fever relief, its use was ultimately curtailed due to significant nephrotoxicity and carcinogenicity. Understanding the relationship between its chemical structure and its biological activities—both therapeutic and toxic—provides crucial insights for the design of safer analgesics. This technical guide delves into the core SAR of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to support further research and drug development.
Core Structure-Activity Relationships
The foundational structure of this compound, N-(4-ethoxyphenyl)acetamide, offers several sites for modification to probe its SAR. The key structural components influencing its activity and toxicity are the acetamide group, the aromatic ring, and the ethoxy group.
Analgesic Activity
The analgesic effects of this compound are primarily mediated by its major metabolite, acetaminophen (paracetamol), which is formed by O-deethylation in the liver, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP1A2.[1] The central SAR observations for analgesic activity are:
-
The Acetamide Moiety: The N-acetyl group is critical for analgesic activity. Modifications to this group generally lead to a decrease in potency.
-
The Aromatic Ring: Substitution on the aromatic ring can influence metabolic rates and activity. The para-substituted pattern is generally preferred.
-
The Ethoxy Group: The nature of the alkoxy group at the para-position influences the rate of metabolism to the active metabolite, acetaminophen. While the ethoxy group of this compound allows for a sustained release of acetaminophen, other alkoxy groups can alter the pharmacokinetic profile.
Toxicity: Nephrotoxicity and Carcinogenicity
The toxicity of this compound is linked to its metabolic activation to reactive intermediates. Two primary pathways contribute to its adverse effects:
-
Oxidative Metabolism: A minor but critical metabolic pathway involves the N-hydroxylation of this compound, followed by sulfation or glucuronidation. These conjugates can rearrange to form the highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI can covalently bind to cellular macromolecules, particularly proteins and DNA, leading to cellular damage, oxidative stress, and apoptosis.[2]
-
Deacetylation: Deacetylation of this compound produces p-phenetidine, which can be further metabolized to reactive species that induce methemoglobinemia and are implicated in the drug's carcinogenic effects.
Quantitative Data
Table 1: Analgesic Activity of this compound and Acetaminophen
| Compound | Test Animal | Analgesic Assay | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Rodent | Trypsin Hyperalgesic Assay | Oral | 114 +/- 36.2 | [3] |
| This compound | Rodent | Kaolin Hyperalgesic Assay | Oral | 107 +/- 11.5 | [3] |
| Acetaminophen | Rodent | Acetic Acid Writhing Test | Intraperitoneal | 50 | [4] |
Table 2: Acute Toxicity of this compound
| Compound | Test Animal | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Rat | Oral | 1650 - 4000 | [5][6] |
| This compound | Mouse | Oral | 866 | [7] |
| This compound | Rat | Intraperitoneal | 634 | [1] |
| This compound | Mouse | Intraperitoneal | 540 | [6] |
| This compound | Mouse | Subcutaneous | 1625 | [1] |
Experimental Protocols
Synthesis of this compound Analogs (Williamson Ether Synthesis)
This protocol describes a general method for the synthesis of this compound analogs by alkylation of acetaminophen.[8]
Materials:
-
Acetaminophen
-
Appropriate alkyl halide (e.g., propyl iodide for the propyl analog)
-
1M Sodium hydroxide in ethanol
-
Anhydrous potassium carbonate (for alternative procedure)[9]
-
2-Butanone (for alternative procedure)[9]
-
Reflux apparatus
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Dissolve acetaminophen in a 5-mL conical vial containing a magnetic spin vane.
-
Add a solution of 1M sodium hydroxide in ethanol.
-
Attach an air condenser and stir the mixture until the solid dissolves.
-
Add the desired alkyl halide (e.g., propyl iodide) through the top of the condenser.
-
Heat the reaction mixture to reflux and maintain for 20-25 minutes.
-
After reflux, cool the reaction mixture and add ice/water to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
-
Characterize the final product by NMR, IR, and melting point analysis.
Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test
This protocol is a standard method for evaluating the peripheral analgesic activity of compounds.[5]
Animals:
-
Male mice
Materials:
-
Test compound (this compound or analog)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Standard analgesic drug (e.g., diclofenac sodium)
-
0.6% - 1% Acetic acid solution
-
Syringes and needles for oral and intraperitoneal administration
-
Observation chambers
Procedure:
-
Divide the mice into groups (control, standard, and test groups with different doses of the analog).
-
Administer the vehicle, standard drug, or test compound orally.
-
After a set period (e.g., 30 minutes), inject 0.1 mL/10g body weight of the acetic acid solution intraperitoneally to each mouse.
-
Immediately place each mouse in an individual observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 10-15 minutes), starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of analgesic activity using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a common method to assess the cytotoxicity of compounds on cell lines.[10]
Materials:
-
Human cell line (e.g., HepG2 for hepatotoxicity)
-
Cell culture medium and supplements
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control.
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations of Key Pathways
This compound Metabolism
The following diagram illustrates the major metabolic pathways of this compound, leading to the formation of its active analgesic metabolite and toxic reactive intermediates.
Caption: Metabolic pathways of this compound.
Experimental Workflow for Analgesic Activity Screening
This diagram outlines the typical workflow for evaluating the analgesic potential of this compound analogs.
Caption: Workflow for analgesic screening.
Signaling Pathway of this compound-Induced DNA Damage and Apoptosis
This diagram illustrates a simplified signaling cascade initiated by the reactive metabolites of this compound, leading to DNA damage and programmed cell death.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative comparison of the analgesic and anti-inflammatory activities of aspirin, this compound and acetaminophen in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Final screening assessment Acetamide, N-(4-ethoxyphenyl)- (this compound) - Canada.ca [canada.ca]
- 6. canada.ca [canada.ca]
- 7. rjptonline.org [rjptonline.org]
- 8. Solved Title of Experiment: Synthesis of a this compound Analog | Chegg.com [chegg.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. kosheeka.com [kosheeka.com]
The Solubility of Phenacetin: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of phenacetin in a variety of organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles quantitative solubility data, details experimental protocols for solubility determination, and presents a visual representation of the experimental workflow. This information is crucial for the formulation, purification, and analysis of this compound in a laboratory and industrial setting.
Quantitative Solubility of this compound
The solubility of this compound in organic solvents is a critical parameter for its handling and application in pharmaceutical sciences. The following tables summarize the mole fraction solubility of this compound in a range of neat organic solvents at various temperatures. The data has been compiled from peer-reviewed scientific literature.
Table 1: Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures (K) [1][2][3][4]
| Solvent | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K |
| Methanol | 0.0195 | 0.0234 | 0.0279 | 0.0332 | 0.0394 | 0.0466 | 0.0550 | 0.0649 | 0.0765 |
| Ethanol | 0.0128 | 0.0154 | 0.0185 | 0.0221 | 0.0263 | 0.0312 | 0.0369 | 0.0437 | 0.0516 |
| 1-Propanol | 0.0094 | 0.0113 | 0.0136 | 0.0163 | 0.0194 | 0.0230 | 0.0272 | 0.0322 | 0.0380 |
| 2-Propanol | 0.0078 | 0.0094 | 0.0113 | 0.0135 | 0.0161 | 0.0191 | 0.0226 | 0.0267 | 0.0316 |
| 1-Butanol | 0.0073 | 0.0088 | 0.0105 | 0.0126 | 0.0150 | 0.0178 | 0.0211 | 0.0250 | 0.0296 |
| 2-Butanol | 0.0061 | 0.0073 | 0.0088 | 0.0105 | 0.0125 | 0.0148 | 0.0175 | 0.0207 | 0.0245 |
| Ethyl Formate | 0.0245 | 0.0292 | 0.0348 | 0.0414 | 0.0493 | 0.0586 | 0.0697 | 0.0829 | 0.0986 |
| Ethyl Acetate | 0.0201 | 0.0242 | 0.0290 | 0.0346 | 0.0413 | 0.0492 | 0.0586 | 0.0697 | 0.0829 |
| n-Propyl Acetate | 0.0165 | 0.0199 | 0.0239 | 0.0286 | 0.0342 | 0.0408 | 0.0486 | 0.0578 | 0.0688 |
| Acetonitrile | 0.0233 | 0.0275 | 0.0324 | 0.0381 | 0.0447 | 0.0524 | 0.0614 | 0.0719 | 0.0842 |
| N,N-Dimethylformamide (DMF) | 0.1031 | 0.1188 | 0.1363 | 0.1559 | 0.1779 | 0.2026 | 0.2304 | 0.2617 | 0.2969 |
| N,N-Dimethylacetamide | 0.0841 | 0.0976 | 0.1129 | 0.1303 | 0.1499 | 0.1722 | 0.1973 | 0.2257 | 0.2577 |
| 1,4-Dioxane | - | - | - | 0.0438 | 0.0514 | 0.0601 | 0.0700 | - | - |
| Dimethylsulfoxide (DMSO) | - | - | - | 0.0648 | 0.0754 | 0.0875 | 0.1013 | - | - |
Note: Dashes indicate that data was not available in the cited sources for that specific temperature.
Experimental Protocols for Solubility Determination
The quantitative data presented above is typically determined using established laboratory methods. The two most common techniques are the gravimetric method and the spectroscopic method.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is often used.
-
-
Phase Separation:
-
Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle.
-
A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to match the equilibrium temperature, preventing precipitation or further dissolution.
-
The withdrawn sample is immediately filtered through a fine-pore filter (e.g., a 0.45 µm PTFE filter) to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
A known mass of the clear filtrate is transferred to a pre-weighed container (e.g., an evaporating dish or beaker).
-
The solvent is evaporated under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the dissolved this compound is left as a dry residue.
-
The container with the dried residue is cooled to room temperature in a desiccator to prevent moisture absorption and then weighed accurately.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container from the final mass of the container with the residue.
-
The mass of the solvent is calculated by subtracting the mass of the dissolved this compound from the total mass of the filtrate.
-
The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent, or converted to mole fraction or molarity.
-
Spectroscopic Method (UV-Vis Spectrophotometry)
The spectroscopic method offers a faster alternative for determining solubility, particularly for compounds that have a strong chromophore, like this compound. This method relies on measuring the absorbance of a diluted sample of the saturated solution and relating it to the concentration via a calibration curve.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
This step is identical to the gravimetric method, where an excess of this compound is equilibrated with the solvent at a constant temperature.
-
-
Sample Withdrawal and Dilution:
-
A small, precise volume of the clear, filtered supernatant is withdrawn.
-
This aliquot is immediately and accurately diluted with a known volume of the same solvent to bring the concentration of this compound into the linear range of the spectrophotometer's calibration curve.
-
-
Spectrophotometric Measurement:
-
The absorbance of the diluted sample is measured at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. A solvent blank is used as a reference.
-
-
Calibration Curve and Concentration Determination:
-
A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known this compound concentrations in the same solvent.
-
The concentration of this compound in the diluted sample is determined by interpolating its absorbance on the calibration curve.
-
-
Calculation of Solubility:
-
The concentration of the original, undiluted saturated solution is calculated by multiplying the concentration of the diluted sample by the dilution factor.
-
This concentration, which represents the solubility, can then be expressed in various units.
-
Visualizing the Experimental Workflow
To provide a clear overview of the process for determining this compound solubility, the following diagram illustrates the key steps in the experimental workflow.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is influenced by factors such as the polarity of the solvent and the temperature. The provided quantitative data offers a valuable resource for selecting appropriate solvent systems for various applications. The detailed experimental protocols for the gravimetric and spectroscopic methods serve as a practical guide for researchers to accurately determine the solubility of this compound and other similar compounds. This comprehensive guide is intended to support the ongoing research and development efforts within the pharmaceutical industry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solubility Characteristics of Acetaminophen and this compound in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic Characteristics of this compound in Solid State and Saturated Solutions in Several Neat and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Utilizing Phenacetin as a CYP1A2 Probe Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cytochrome P450 1A2 (CYP1A2) is a critical enzyme in drug metabolism, accounting for approximately 13% of the total CYP content in the human liver[1][2][3]. It is responsible for the metabolism of numerous clinically relevant drugs, such as theophylline and clozapine, as well as the activation of procarcinogens[1][2][3]. Given its importance, accurately assessing the activity of CYP1A2 is fundamental in drug discovery and development to predict potential drug-drug interactions (DDIs) and metabolic profiles of new chemical entities.
Phenacetin, an analgesic, serves as a preferred and classic probe substrate for determining CYP1A2 activity both in vitro and in vivo[1][2]. The primary metabolic pathway for this compound is O-deethylation, a reaction predominantly catalyzed by CYP1A2 to form its major metabolite, acetaminophen (paracetamol)[4][5][6]. The rate of acetaminophen formation is directly proportional to CYP1A2 enzymatic activity. This application note provides detailed protocols for using this compound in in vitro systems to characterize CYP1A2 activity and assess its inhibition by test compounds.
Principle of the Assay
The utility of this compound as a CYP1A2 probe is based on its specific biotransformation. CYP1A2 catalyzes the O-deethylation of this compound, converting it to acetaminophen. By incubating this compound with a CYP1A2-containing system (such as human liver microsomes or recombinant enzymes) and quantifying the formation of acetaminophen over time, a direct measure of CYP1A2 activity can be obtained. This assay is widely used to determine the inhibitory potential of new drug candidates on CYP1A2, a crucial step in preclinical safety assessment. The concentration of acetaminophen is typically measured using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
The diagram below illustrates the primary metabolic conversion of this compound to acetaminophen, catalyzed by the CYP1A2 enzyme.
Caption: Metabolic conversion of this compound to acetaminophen by CYP1A2.
Data Presentation
Quantitative data derived from studies using this compound as a CYP1A2 probe are summarized below for easy reference and comparison.
Table 1: Kinetic Parameters for this compound O-deethylation
While both CYP1A1 and CYP1A2 can metabolize this compound, CYP1A2 demonstrates significantly higher affinity and catalytic efficiency, making this compound a selective probe for CYP1A2 activity in relevant test systems like human liver microsomes where CYP1A2 is predominantly expressed over CYP1A1.[6][7]
| Enzyme | Km (μM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) | Reference |
| CYP1A2 | 25 | 2.2 | 0.088 | [6][8] |
| CYP1A1 | 108 | 0.84 | 0.0078 | [6][8] |
Data show that CYP1A2 has an approximately 18-fold higher catalytic efficiency for this compound metabolism compared to CYP1A1.[6]
Table 2: IC₅₀ Values of Known Inhibitors on CYP1A2 Activity
The following table presents IC₅₀ values for prototypical CYP1A2 inhibitors, determined using the this compound O-deethylation assay in human liver microsomes.
| Inhibitor | IC₅₀ (μM) | Reference |
| Fluvoxamine | 0.24 | [5] |
| Furafylline | ~1-5 | Varies by incubation conditions |
| α-Naphthoflavone | ~0.1-0.5 | [8] |
| Fluoxetine | 4.4 | [5] |
| Paroxetine | 5.5 | [5] |
Experimental Protocols
In Vitro CYP1A2 Inhibition Assay Using Human Liver Microsomes (HLM)
This protocol describes a standard procedure to assess the inhibitory potential of a test compound on CYP1A2 activity by measuring the formation of acetaminophen from this compound in pooled human liver microsomes.
Materials and Reagents:
-
Pooled Human Liver Microsomes (HLM), 0.25 mg/mL final concentration
-
This compound (Substrate), 40 µM final concentration (near Km)[9][10]
-
Test Compound (Inhibitor) at various concentrations
-
Positive Control Inhibitor (e.g., Fluvoxamine)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)[9]
-
Acetonitrile with Internal Standard (e.g., deuterated acetaminophen) for reaction quenching
-
96-well incubation plates
-
Incubator/shaker (37°C)
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vitro CYP1A2 inhibition assay.
Caption: Step-by-step workflow for a typical CYP1A2 inhibition assay.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare serial dilutions of the test compound and positive control inhibitor.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Keep human liver microsomes on ice until use.
-
-
Incubation Setup (Total Volume: 200 µL): [9]
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the test compound at various concentrations (or vehicle for control wells).
-
Add the human liver microsomes to achieve a final protein concentration of 0.1-0.25 mg/mL.[9]
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.[6]
-
-
Substrate Addition:
-
Add this compound to all wells to achieve a final concentration near its Km value (e.g., 40 µM).[9]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system.[9]
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes). This duration should be within the linear range of metabolite formation.[9]
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing a suitable internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Seal the plate and centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the concentration of acetaminophen using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the rate of acetaminophen formation in each well (pmol/min/mg protein).
-
Plot the percentage of remaining CYP1A2 activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of CYP1A2 activity.
Logical Framework for Assessing CYP1A2 Activity
The relationship between this compound metabolism and CYP1A2 activity provides a logical basis for its use in drug development studies. Measuring the output (acetaminophen) serves as a reliable proxy for the enzyme's functional state, which can be modulated by inhibitors or inducers.
Caption: Relationship between this compound metabolism and DDI risk assessment.
References
- 1. Inhibition of Baicalin on Metabolism of this compound, a Probe of CYP1A2, in Human Liver Microsomes and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Phenotypic polymorphism and gender-related differences of CYP1A2 activity in a Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preferred Binding Orientations of this compound in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug–Drug Interactions Involving Intestinal and Hepatic CYP1A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specificity of substrate and inhibitor probes for human cytochromes P450 1A1 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Phenacetin in Illicit Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the detection and quantification of phenacetin, a common and toxic adulterant found in illicit drug preparations.[1][2] this compound, a pain-relieving and fever-reducing drug, was withdrawn from the market by the FDA in 1983 due to its severe side effects, including carcinogenicity and kidney damage.[1][2] It is frequently identified in samples of cocaine, heroin, and fentanyl.[1] The following methods are essential for forensic analysis, clinical toxicology, and quality control in drug development.
Analytical Methods Overview
A variety of analytical techniques can be employed for the detection of this compound in illicit drug samples. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The most common and effective methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the separation and identification of volatile and semi-volatile compounds.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds.
-
Surface-Enhanced Raman Spectroscopy (SERS): A rapid and sensitive technique for the identification of trace amounts of substances.
-
Electrochemical Sensors: An emerging technology offering rapid, portable, and highly sensitive detection of electroactive compounds like this compound.
Quantitative Data Summary
The following table summarizes the quantitative performance data for various analytical methods used for this compound detection.
| Analytical Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source(s) |
| GC-MS | Illicit Cocaine Samples | 2% - 100% (w/w) | 28.57 µg/mL | 86.59 µg/mL | [3][4] |
| HPLC-UV/DAD | Illicit Cocaine Samples | 1.5 - 181.5 µg/mL | 152.82 µg/mL | 463.11 µg/mL | [4] |
| HPLC-DAD | Illicit Methaqualone Samples | - | Validated | Validated | [5] |
| Electrochemical Sensor (MoS2@SnO2-CNF) | - | 0.050–7200 µM | 0.016 µM | - | [6] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of this compound in illicit drug samples using GC-ms.
A. Sample Preparation (Direct Dilution)
-
Weigh 1 mg of the seized drug sample into a vial.
-
Add 1 mL of methanol to the vial.
-
Vortex the mixture for 5 minutes to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble materials.
-
Dilute the supernatant with methanol to an appropriate concentration for GC-MS analysis.
-
Use bupivacaine as an internal standard.[3]
B. Instrumental Parameters
-
Gas Chromatograph: Agilent GCMS-QP2010 ultra or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL in split mode (10:1).
-
Carrier Gas: Helium at a constant flow of 1.20 mL/min.[7]
-
Oven Temperature Program:
-
Initial temperature: 75°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 225°C.
-
Ramp 2: 20°C/min to 290°C, hold for 2 minutes.[7]
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 amu.
-
C. Data Analysis
Identify this compound by comparing the retention time and mass spectrum of the sample with a certified reference standard. Quantify using a calibration curve prepared with known concentrations of this compound.
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
This protocol describes the quantification of this compound in illicit drug samples using HPLC.
A. Sample Preparation
-
Accurately weigh approximately 10 mg of the homogenized illicit drug sample.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phase.
-
Use an ultrasonic bath to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
B. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 90:10 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.[8]
-
Column Temperature: Ambient.
C. Data Analysis
This compound is identified by its retention time compared to a standard. Quantification is achieved by creating a calibration curve from standard solutions of known concentrations.
Caption: HPLC workflow for this compound quantification.
Surface-Enhanced Raman Spectroscopy (SERS)
This protocol provides a rapid method for the identification of this compound.
A. Sample Preparation
-
Prepare a dilute solution of the illicit drug sample in a suitable solvent (e.g., ethanol or methanol).
-
Apply a small droplet of the solution onto a SERS substrate (e.g., gold or silver nanoparticles).
-
Allow the solvent to evaporate completely.
B. SERS Analysis
-
Raman Spectrometer: Handheld or benchtop Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Acquisition Parameters:
-
Laser Power: Optimized to avoid sample degradation.
-
Integration Time: Typically 1-10 seconds.
-
Accumulations: 1-3 scans.
-
-
Data Collection: Acquire the SERS spectrum of the sample on the substrate.
C. Data Analysis
The presence of this compound is confirmed by comparing the acquired SERS spectrum with a reference spectrum of pure this compound. Characteristic Raman peaks for this compound should be identified. SERS can help to overcome fluorescence interference from other components in the sample.[9][10]
References
- 1. cfsre.org [cfsre.org]
- 2. This compound: A Toxic Adulterant Found in Illicit Street Drugs [cfsre.org]
- 3. Analysis of cocaine and its adulterants in drugs for international trafficking seized by the Brazilian Federal Police - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. periodicos.ufms.br [periodicos.ufms.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sfis.eu [sfis.eu]
- 8. brjac.com.br [brjac.com.br]
- 9. agilent.com [agilent.com]
- 10. Point-of-care community drug checking technologies: an insider look at the scientific principles and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and DNA Binding Studies of Novel Phenacetin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel phenacetin derivatives and detailed protocols for the evaluation of their binding affinity to DNA. The information is intended to guide researchers in the development of new potential therapeutic agents targeting DNA.
Introduction
This compound, a once-common analgesic, has served as a scaffold for the development of new chemical entities with diverse biological activities. The modification of the this compound structure offers a promising avenue for the discovery of novel compounds capable of interacting with DNA. Such interactions can form the basis for the development of new anticancer, antiviral, and antimicrobial agents. This document outlines the synthesis of a series of novel this compound derivatives and the subsequent biophysical studies to characterize their DNA binding properties.
Synthesis of Novel this compound Derivatives
A versatile and effective method for the synthesis of novel this compound derivatives is the Mannich reaction. This three-component condensation reaction allows for the introduction of a wide variety of functional groups onto the this compound scaffold, enabling the exploration of structure-activity relationships. Two primary strategies for the synthesis of these derivatives involve substitution at the N-H site of the amide or at the aromatic ring (position 3).[1]
General Protocol for the Synthesis of Mannich Base Derivatives of this compound
This protocol describes a general method for the synthesis of N-substituted Mannich bases of this compound.
Materials:
-
This compound
-
Formaldehyde or Benzaldehyde
-
Secondary amines (e.g., Morpholine, Piperidine, N-methylpiperazine)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagents: To this solution, add formaldehyde (1.2 equivalents) and the desired secondary amine (1.2 equivalents).
-
Reaction Conditions: Acidify the mixture with a catalytic amount of concentrated HCl and reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified compound by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
DNA Binding Studies
The interaction of the synthesized this compound derivatives with DNA can be investigated using various spectroscopic techniques. These methods provide valuable information about the binding mode, affinity, and the structural changes induced in DNA upon binding. Calf Thymus DNA (CT-DNA) is commonly used as a model for these studies.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a straightforward method to observe the interaction between small molecules and DNA. Changes in the absorption spectrum of the compound upon addition of DNA can indicate binding.
Protocol:
-
Preparation of Solutions: Prepare a stock solution of the this compound derivative in a suitable buffer (e.g., Tris-HCl, pH 7.4). Prepare a stock solution of CT-DNA in the same buffer. The concentration of CT-DNA can be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.
-
Titration: To a fixed concentration of the this compound derivative in a quartz cuvette, add increasing amounts of the CT-DNA solution.
-
Data Acquisition: Record the UV-Visible spectrum after each addition of DNA, typically in the range of 200-400 nm.
-
Analysis: Analyze the changes in the absorption intensity (hyperchromism or hypochromism) and the shift in the wavelength of maximum absorption (bathochromic or hypsochromic shift). The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.
Fluorescence Spectroscopy
Fluorescence quenching experiments can provide quantitative data on the binding affinity and mechanism.
Protocol:
-
Preparation of Solutions: Prepare solutions of the this compound derivative and CT-DNA as described for UV-Visible spectroscopy.
-
Titration: To a fixed concentration of the this compound derivative, add increasing concentrations of CT-DNA.
-
Data Acquisition: Measure the fluorescence emission spectrum of the derivative after each addition of DNA at a fixed excitation wavelength.
-
Analysis: Analyze the quenching of fluorescence intensity. The data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv). The binding constant (Ka) and the number of binding sites (n) can be calculated from the double logarithm regression curve.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the conformational changes in DNA upon binding of the this compound derivatives.
Protocol:
-
Preparation of Solutions: Prepare solutions of CT-DNA and the this compound derivative in a suitable buffer.
-
Titration: Record the CD spectrum of CT-DNA in the absence and presence of increasing concentrations of the this compound derivative. The spectra are typically recorded in the far-UV region (200-320 nm).
-
Analysis: Analyze the changes in the characteristic bands of B-DNA (positive band around 275 nm and a negative band around 245 nm). Significant changes in the CD spectrum can indicate conformational changes in the DNA structure upon binding.
Data Presentation
The quantitative data obtained from the DNA binding studies should be summarized in tables for clear comparison of the binding affinities of the different this compound derivatives.
Table 1: DNA Binding Constants of Novel this compound Derivatives
| Compound ID | Synthesis Method | UV-Vis Binding Constant (Kb) (M-1) | Fluorescence Quenching Constant (Ksv) (M-1) |
| This compound-M1 | Mannich Reaction | Data not available | Data not available |
| This compound-M2 | Mannich Reaction | Data not available | Data not available |
| This compound-M3 | Mannich Reaction | Data not available | Data not available |
| ... | ... | ... | ... |
Visualization of Experimental Workflow and DNA Binding
Experimental Workflow for Synthesis and DNA Binding Studies
Caption: Workflow for the synthesis and DNA binding evaluation of novel this compound derivatives.
Proposed DNA Binding and Potential Downstream Effects
Caption: Proposed mechanism of action for DNA-binding this compound derivatives.
References
Application Notes and Protocols for LC-MS/MS Quantitative Analysis of Phenacetin in Biological Samples
Introduction
Phenacetin, an analgesic and antipyretic drug, has been largely withdrawn from the market in many countries due to adverse effects, including nephrotoxicity and an association with urothelial tumors.[1] However, it remains a critical tool in pharmaceutical research and development as a probe substrate for cytochrome P450 1A2 (CYP1A2).[2] The metabolic activity of CYP1A2 is a key factor in drug-drug interactions and the metabolism of numerous xenobiotics.[3][4] Therefore, the accurate and sensitive quantification of this compound and its primary metabolite, paracetamol (acetaminophen), in biological matrices is essential for drug metabolism and pharmacokinetic studies. This document provides detailed protocols and application notes for the quantitative analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique offering high sensitivity and specificity.[5]
Metabolic Pathway of this compound
This compound is primarily metabolized in the liver via O-deethylation to its active metabolite, paracetamol (acetaminophen), a reaction predominantly catalyzed by the CYP1A2 enzyme.[2] Paracetamol is responsible for most of the analgesic and antipyretic effects.[1] Further metabolism of paracetamol can lead to the formation of a reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), especially in cases of overdose.[6] Under normal conditions, NAPQI is detoxified by conjugation with glutathione.[6]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of this compound, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pharmaxchange.info [pharmaxchange.info]
Application Notes and Protocols for In Vitro Phenacetin Metabolism Studies in Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacetin, a historical analgesic and antipyretic drug, serves as a classic probe substrate for studying the activity of cytochrome P450 1A2 (CYP1A2), a key enzyme in drug metabolism.[1][2][3][4] Its primary metabolic pathway in the liver is O-deethylation to its active metabolite, acetaminophen (paracetamol).[1][4] Understanding the kinetics of this reaction in human liver microsomes (HLMs) is crucial for predicting drug-drug interactions and evaluating the metabolic profile of new chemical entities. These application notes provide detailed protocols for conducting in vitro this compound metabolism studies using HLMs, presenting key quantitative data and visual workflows to guide researchers.
Key Metabolic Pathway
The principal metabolic conversion of this compound is its O-deethylation to acetaminophen, a reaction predominantly catalyzed by CYP1A2.[1][4] A minor pathway involves the deacetylation of this compound.[5][6]
Quantitative Data Summary
The following tables summarize key kinetic parameters for this compound metabolism in human liver microsomes.
Table 1: Michaelis-Menten Kinetic Parameters for this compound O-deethylation
| Parameter | Value Range | Notes |
| Apparent Km (µM) | 17.7 - 68 | Michaelis-Menten kinetics generally describe the oxidation of this compound.[1][7] Some studies indicate a two-site kinetic model may be more appropriate in certain liver samples.[7] |
| Vmax (nmol/min/mg protein) | Varies significantly | Varies up to eleven-fold between different human liver samples.[7] |
| Intrinsic Clearance (Vmax/Km; µL/min/mg protein) | Varies | The low-Km enzyme accounts for the majority of the intrinsic clearance.[1] |
Table 2: Kinetic Parameters for this compound Deacetylation
| Parameter | Value | Notes |
| Km (mM) | 4.7 | This pathway is considered a minor contributor to overall this compound metabolism.[5][6] |
| Vmax (nmol/min/mg protein) | 5.54 | [5][6] |
| Intrinsic Clearance (Vmax/Km; µL/min/mg protein) | 1.18 | [5] |
Table 3: Inhibition Constants (Ki) for Known CYP1A2 Inhibitors on this compound O-deethylation
| Inhibitor | Ki Value (µM) | Inhibition Type |
| α-Naphthoflavone | 0.013 | Potent inhibitor.[1] |
| Fluvoxamine | 0.24 | Potent inhibitor.[1] |
| Propranolol | 2 - 7 | Competitive inhibitor.[7] |
| Furafylline | 4.4 | Moderately active inhibitor; potency increases with preincubation.[1] |
| Prazosin | 19.0 | Noncompetitive inhibitor of deacetylation.[5] |
| Ketoconazole | 32 | Relatively weak inhibitor.[1] |
Experimental Protocols
Protocol 1: Determination of Kinetic Parameters (Km and Vmax) for this compound O-deethylation
Objective: To determine the Michaelis-Menten constants for the metabolism of this compound to acetaminophen in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trichloroacetic acid (TCA) or other quenching solution
-
Acetaminophen (for standard curve)
-
Internal standard (e.g., deuterated acetaminophen or caffeine)[8][9]
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO, keeping the final concentration below 0.1% to avoid inhibition).[10]
-
Prepare working solutions of this compound by serial dilution in the incubation buffer to final concentrations ranging from approximately 2.5 to 700 µM.[7]
-
Prepare the NADPH regenerating system in buffer.
-
Prepare the HLM suspension in buffer to the desired concentration (e.g., 0.1-0.5 mg/mL).
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the HLMs, buffer, and this compound at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
The final incubation volume is typically 100-200 µL.
-
Incubate for a predetermined time (e.g., 10-30 minutes) in a shaking water bath at 37°C. The time should be within the linear range of product formation.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or other quenching solution (e.g., TCA).
-
Add the internal standard.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the protein.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Analytical Method (LC-MS/MS):
-
Data Analysis:
-
Calculate the rate of acetaminophen formation (e.g., in pmol/min/mg protein).
-
Plot the reaction velocity against the this compound concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
Protocol 2: CYP1A2 Inhibition Assay
Objective: To evaluate the inhibitory potential of a test compound on this compound O-deethylation.
Procedure:
-
Follow the same procedure as in Protocol 1, with the addition of the test compound at various concentrations to the pre-incubation step.
-
Include a positive control inhibitor (e.g., fluvoxamine or α-naphthoflavone).[1]
-
Include a vehicle control (no inhibitor).
-
Determine the rate of acetaminophen formation in the presence of the test compound.
-
Calculate the percent inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
To determine the inhibition constant (Ki), repeat the experiment with multiple this compound concentrations at each inhibitor concentration and analyze the data using a Dixon or Lineweaver-Burk plot.
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Workflow for in vitro this compound metabolism assay.
References
- 1. This compound O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PharmGKB summary: very important pharmacogene information for CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound deacetylase activity in human liver microsomes: distribution, kinetics, and chemical inhibition and stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound O-deethylation by human liver microsomes: kinetics and propranolol inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of this compound and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying the Crystal Refractive Properties of Phenacetin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of phenacetin in the study of crystal refractive properties. This document includes key physical and optical data, detailed experimental protocols for refractive index determination, and visualizations to illustrate the relationship between crystal structure and optical characteristics.
Introduction
This compound (N-(4-ethoxyphenyl)acetamide), a synthetic crystalline solid, serves as an exemplary model compound for investigating the optical properties of organic pharmaceutical materials.[1] Its well-defined crystal structure and stability make it suitable for various crystallographic and optical analyses. The refractive index is a fundamental optical property that describes how light propagates through a material. In the context of pharmaceuticals, the refractive properties of a crystalline active pharmaceutical ingredient (API) can influence its solid-state characterization, polymorphism screening, and manufacturing processes, such as particle size analysis and process analytical technology (PAT).
This compound crystallizes in the monoclinic system, which has important implications for its optical properties.[2][3][4] Unlike isotropic materials (e.g., cubic crystals or amorphous solids) that have a single refractive index, monoclinic crystals are biaxial, meaning they have three different principal refractive indices along three mutually perpendicular directions within the crystal.
Quantitative Data Presentation
The known physical and optical properties of this compound are summarized in the table below. It is important to note that as a monoclinic crystal, this compound is anisotropic and will have three principal refractive indices. The commonly cited value is an average or a value measured without specifying the crystal orientation.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₃NO₂ | [5][6] |
| Molar Mass | 179.22 g/mol | [3][5] |
| Crystal System | Monoclinic | [2][3][4][7] |
| Appearance | White, odorless crystalline solid/prisms | [2][3][4] |
| Melting Point | 133-136 °C | [5] |
| Refractive Index (n_D) | 1.571 at 25 °C | [3][5] |
Experimental Protocols
The following protocols describe the determination of the refractive index of this compound crystals.
High-quality single crystals of this compound are required for accurate refractive index measurements.
-
Recrystallization: this compound can be recrystallized from ethanol or water to obtain well-formed, single crystals suitable for analysis.[2][4]
-
Crystal Selection: Select a crystal with at least one flat, polished face. If necessary, a crystal face can be carefully polished.
The Abbe refractometer is a common instrument for measuring the refractive index of liquids and solids.[8][9] For solid samples like this compound crystals, a contact liquid with a refractive index higher than the sample is required.[10]
-
Instrumentation:
-
Protocol:
-
Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index.
-
Temperature Control: Set the circulating water bath to the desired temperature (e.g., 25 °C) and allow the refractometer prisms to equilibrate.
-
Preparation of the Prism: Ensure the surfaces of the refractometer prisms are clean and dry.
-
Application of Contact Liquid: Place a small drop of the high refractive index contact liquid onto the surface of the measuring prism.
-
Mounting the Crystal: Carefully place the this compound crystal with its polished face onto the drop of contact liquid on the measuring prism. Gently press to ensure good optical contact and remove any air bubbles.
-
Measurement:
-
Close the prism assembly.
-
Adjust the light source to illuminate the sample.
-
Looking through the eyepiece, adjust the control knob to bring the light-dark boundary into the field of view.
-
Use the dispersion correction knob to eliminate any color fringes and obtain a sharp boundary line.
-
Align the boundary line with the center of the crosshairs.
-
Read the refractive index value from the scale.
-
-
Cleaning: After the measurement, carefully remove the crystal and clean the prism surfaces with a soft tissue moistened with acetone or ethanol.
-
Spectroscopic ellipsometry is a highly sensitive optical technique for determining the film thickness and optical constants (refractive index and extinction coefficient) of thin films and bulk materials as a function of wavelength.[13][14][15][16]
-
Instrumentation:
-
Spectroscopic Ellipsometer
-
Software for data modeling and analysis
-
-
Protocol:
-
Sample Preparation: A thin, optically smooth film of this compound is prepared on a suitable substrate (e.g., a silicon wafer). This can be achieved through methods like spin coating from a solution or physical vapor deposition.
-
Measurement: The prepared sample is mounted on the ellipsometer stage. The change in polarization of light upon reflection from the sample surface is measured over a range of wavelengths and angles of incidence.
-
Data Analysis:
-
An optical model is constructed that represents the sample structure (substrate, this compound layer, and any surface roughness).
-
The experimental ellipsometric data (Ψ and Δ) are fitted to the model using appropriate dispersion models (e.g., Cauchy or Tauc-Lorentz) to extract the refractive index of the this compound film as a function of wavelength.[17]
-
-
Visualizations
Caption: Workflow for determining the refractive index of this compound.
Caption: Relationship between this compound's crystal structure and its optical properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 62-44-2 [m.chemicalbook.com]
- 5. This compound CAS#: 62-44-2 [m.chemicalbook.com]
- 6. 62-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Monoclinic system | Definition & Facts | Britannica [britannica.com]
- 8. hinotek.com [hinotek.com]
- 9. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 10. aczet.com [aczet.com]
- 11. refractometershop.com [refractometershop.com]
- 12. microscopeworld.com [microscopeworld.com]
- 13. horiba.com [horiba.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Spectroscopic ellipsometry study of liquid crystal and polymeric thin films in visible and near infrared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tu-chemnitz.de [tu-chemnitz.de]
Application Note: Analysis of Phenacetin and its Metabolites by High-Performance Liquid Chromatography (HPLC)
Introduction
Phenacetin, a once widely used analgesic and antipyretic, is a key compound in drug metabolism research. It is primarily metabolized in the liver through O-deethylation to its major active metabolite, acetaminophen (paracetamol).[1] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2, making this compound a valuable and reliable probe substrate for assessing CYP1A2 activity.[2][3][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for the simultaneous separation and quantification of this compound and its metabolites in various biological matrices, including liver microsomes, plasma, and urine.[2][5][6] This application note provides a detailed protocol for the analysis of this compound metabolism using a reversed-phase HPLC (RP-HPLC) method.
Metabolic Pathway of this compound
This compound undergoes extensive first-pass metabolism. The primary metabolic route is the O-deethylation to form acetaminophen. Acetaminophen is then further metabolized, primarily through glucuronidation and sulfation, to form water-soluble conjugates that are excreted in the urine.[2][7][8]
Caption: Metabolic conversion of this compound to acetaminophen and subsequent conjugates.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography with UV detection to separate and quantify this compound and its primary metabolite, acetaminophen. The separation is achieved on a C18 stationary phase. This compound, being more lipophilic, is retained longer on the column compared to the more polar acetaminophen. An isocratic mobile phase allows for consistent and reproducible separation. Quantification is performed by comparing the peak areas of the analytes in a sample to those of known concentration standards.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Liver Microsomes
This protocol describes a typical experiment to measure the CYP1A2-mediated conversion of this compound to acetaminophen using liver microsomes.
1. Materials and Reagents
-
This compound (Sigma-Aldrich)
-
Acetaminophen (Sigma-Aldrich)
-
Caffeine (Internal Standard) (Sigma-Aldrich)
-
Rat or human liver microsomes (Corning or equivalent)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid (60%) or ice-cold acetonitrile to stop the reaction
2. Equipment
-
HPLC system with UV detector, pump, and autosampler
-
RP C18 column (e.g., Supelcosil, 150 x 4.6 mm, 5 µm)[3]
-
Data acquisition and processing software
-
Incubator or shaking water bath (37°C)
-
Microcentrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound, acetaminophen, and caffeine in acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create a calibration curve (e.g., 0.2 µM to 50 µM).
-
Internal Standard (IS) Working Solution: Prepare a working solution of caffeine (e.g., 10 µM) in the mobile phase.
4. Incubation Procedure
-
Prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer (pH 7.4), liver microsomes (e.g., 0.2-0.5 mg/mL protein), and the NADPH regenerating system.[9]
-
Pre-incubate the mixtures for 5 minutes at 37°C in a shaking water bath.[9]
-
Initiate the metabolic reaction by adding this compound (substrate) to a final concentration of (e.g., 10-100 µM).
-
Incubate for a specified time (e.g., 20-30 minutes) at 37°C.[6][9]
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard, or by adding a small volume of 60% perchloric acid.[9]
-
Vortex the tubes vigorously to precipitate the microsomal proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
Protocol 2: HPLC Analysis
1. Chromatographic Conditions
| Parameter | Condition |
| Column | RP C-18 Supelcosil (150 x 4.6 mm, 5 µm)[2][3] |
| Mobile Phase | Acetonitrile : Water (15:85, v/v)[3] |
| Flow Rate | 0.7 mL/min[3] |
| Detection Wavelength | 240 nm[3] or 254 nm[6] |
| Injection Volume | 100 µL[3] |
| Column Temperature | Ambient |
| Run Time | ~20 minutes |
2. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples from the microsomal incubation.
-
Record the chromatograms and integrate the peak areas for acetaminophen, caffeine (IS), and this compound.
-
Calculate the concentration of acetaminophen formed using the calibration curve.
Caption: General workflow for HPLC analysis of this compound metabolites.
Data Presentation
The performance of the HPLC method is summarized below. Values are compiled from various validated methods and represent typical performance characteristics.
Table 1: Quantitative Data Summary for HPLC Analysis
| Analyte | Retention Time (min) | Linearity Range | LOD | LOQ |
| Acetaminophen | ~4.9[2][3] | 10 - 1500 ng/mL[6] | 5 ng/mL[6] | 0.2 µM[3] |
| Caffeine (IS) | ~8.6[2][3] | N/A | N/A | N/A |
| This compound | ~15.5[2][3] | 10 - 1500 ng/mL[6] | 5 ng/mL[6] | 0.1 µM[3] |
LOD: Limit of Detection; LOQ: Limit of Quantitation. Values may vary based on the specific instrument and laboratory conditions.
Conclusion
The described RP-HPLC method is simple, sensitive, and reproducible for the simultaneous determination of this compound and its primary metabolite, acetaminophen.[6] This protocol is well-suited for in vitro drug metabolism studies, particularly for assessing CYP1A2 enzyme activity in drug discovery and development settings. The method can be adapted for different biological matrices with appropriate sample preparation and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. ntpset.com [ntpset.com]
- 5. High-performance liquid chromatographic assay for acetaminophen and this compound in the presence of their metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of this compound metabolites in human urine after administration of this compound-C2H3: measurement of futile metabolic deacetylation via HPLC/MS-SPE-NMR and HPLC-ToF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Preferred Binding Orientations of this compound in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenacetin Recrystallization
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the recrystallization of phenacetin for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound recrystallization?
Recrystallization is a purification technique based on the principle that the solubility of most solids, including this compound, increases with temperature.[1] An impure sample is dissolved in a hot solvent to create a saturated solution. As this solution cools, the solubility of this compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (mother liquor).[1][2]
Q2: Which solvent is most effective for recrystallizing this compound?
The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] While water can be used, this compound's solubility in it is generally low.[3][4][5] Ethanol, or a mixed solvent system of ethanol and water, is commonly recommended.[6] Other organic solvents like methanol, ethyl acetate, and various alcohols have also been studied.[7][8][9] The choice of solvent can impact the final crystal shape (habit) and size.[10][11]
Q3: How does temperature affect the solubility and yield of this compound?
The solubility of this compound in various organic solvents increases as the temperature rises.[5][7] A higher initial temperature allows the crude solid to be dissolved in a minimal amount of solvent, creating a supersaturated solution upon cooling, which is essential for maximizing crystal yield.[12] Conversely, cooling the solution to a low temperature (e.g., in an ice bath) minimizes the amount of this compound that remains dissolved in the mother liquor, further increasing the recovery of the purified product.[2][13]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in several common solvents at different temperatures. Data is presented as mole fraction solubility (x₁), which increases with temperature.
| Solvent | 283.15 K (10°C) | 293.15 K (20°C) | 303.15 K (30°C) | 313.15 K (40°C) | 323.15 K (50°C) |
| Methanol | 0.0431 | 0.0632 | 0.0903 | 0.1261 | 0.1711 |
| Ethanol | 0.0275 | 0.0416 | 0.0611 | 0.0877 | 0.1221 |
| 1-Propanol | 0.0211 | 0.0325 | 0.0485 | 0.0707 | 0.1005 |
| Ethyl Acetate | 0.0455 | 0.0660 | 0.0931 | 0.1287 | 0.1741 |
| Acetonitrile | 0.0435 | 0.0631 | 0.0888 | 0.1215 | 0.1627 |
| Data adapted from a study on this compound solubility in 12 pure solvents.[7] |
Q4: What is the optimal cooling rate for maximizing yield and purity?
A slow rate of cooling is crucial for obtaining high-purity crystals.[1][4] Slow cooling allows the crystal lattice to form gradually, which helps to exclude impurities.[14] Rapid cooling can trap impurities within the crystal structure and tends to produce smaller, less pure crystals.[12][14] For optimal results, the solution should first be allowed to cool slowly to room temperature, and then be placed in an ice bath to maximize crystallization.[2][15]
Experimental Protocols
Standard Protocol for this compound Recrystallization from a Mixed Solvent (Ethanol-Water)
This protocol outlines the key steps for purifying crude this compound.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol (near boiling) required to completely dissolve the solid.[6] It is critical to use the smallest volume of solvent necessary to create a saturated solution, as excess solvent will reduce the final yield.[12][13]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, activated carbon), perform a hot gravity filtration to remove them before cooling. This step is crucial to prevent premature crystallization on the filter paper.[2]
-
Induce Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point), indicating that the solution is supersaturated.[6] Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[6]
-
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][14] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[2][15]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent (the same ethanol-water mixture) to remove any remaining soluble impurities from the crystal surfaces.[13]
-
Drying: Allow air to be pulled through the funnel for several minutes to help dry the crystals.[6] The final product can then be transferred to a watch glass or drying oven (at an appropriate temperature below this compound's melting point of 133-136°C) to remove all residual solvent.[3][6]
Mandatory Visualization
Caption: Experimental workflow for this compound recrystallization.
Troubleshooting Guide
Problem: Low or no crystal yield.
| Possible Cause | Solution |
| Too much solvent was used. | If the filtrate (mother liquor) has not been discarded, boil off a portion of the solvent to concentrate the solution and then attempt the cooling process again.[16] |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a stemless funnel to prevent crystallization in the stem.[2] |
| Incomplete crystallization. | Ensure the solution is cooled for a sufficient amount of time in an ice bath after slow cooling to room temperature.[2] |
| Washing with warm solvent. | Always use a minimum amount of ice-cold solvent to wash the crystals during filtration to avoid redissolving the product.[13] |
Problem: The product "oils out" instead of crystallizing.
"Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of a solid.[2] This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly from a very high level of saturation.
| Possible Cause | Solution |
| Solution is too saturated or cooled too quickly. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level, then cool the solution much more slowly.[2][6] |
| Presence of impurities. | Impurities can lower the melting point of the mixture. Ensure the starting material is not excessively impure. A preliminary purification step may be needed.[16] |
Problem: Crystals are colored or appear impure.
| Possible Cause | Solution |
| Colored impurities present in the starting material. | Before cooling, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Remove the charcoal via hot gravity filtration. Be aware that excess charcoal can absorb the product and reduce yield.[4][16] |
| Impurities trapped during rapid crystallization. | The cooling rate was likely too fast. Redissolve the crystals in fresh hot solvent and recrystallize, ensuring a much slower cooling rate to allow for proper lattice formation.[14] |
| Mother liquor on crystal surfaces. | Ensure the crystals are properly washed with a small amount of ice-cold solvent during the vacuum filtration step.[17] |
Problem: Crystallization does not start.
| Possible Cause | Solution |
| Solution is not sufficiently saturated. | The solution is too dilute. Boil off some of the solvent to increase the concentration and try cooling again.[12][16] |
| Lack of nucleation sites. | Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass stirring rod.[8] Alternatively, add a "seed crystal" (a tiny crystal of pure this compound) to the solution.[2] |
Mandatory Visualization
Caption: Troubleshooting decision tree for this compound recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. This compound | 62-44-2 [chemicalbook.com]
- 4. stolaf.edu [stolaf.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. google.com [google.com]
- 9. Solubility Characteristics of Acetaminophen and this compound in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Home Page [chem.ualberta.ca]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Synthesis Preparation of this compound from Acetaminophen | Hunter College CUNY - Edubirdie [edubirdie.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Separation of Phenacetin from Cocaine Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation and analysis of phenacetin and cocaine mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from cocaine?
The primary challenges in separating this compound from cocaine stem from their similar physicochemical properties, which can lead to difficulties in achieving baseline separation in chromatographic methods. Both are organic compounds with relatively similar polarities, which can result in co-elution if the analytical method is not properly optimized. Furthermore, this compound is a common adulterant in illicit cocaine samples, often present in significant concentrations, which necessitates robust separation and quantification methods.[1][2][3]
Q2: What are the most common analytical techniques for separating this compound and cocaine?
The most prevalent and effective techniques for the separation and quantification of this compound and cocaine in mixtures are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] These methods offer high resolution and sensitivity, allowing for the accurate identification and measurement of each component.
Q3: Why is this compound frequently found as an adulterant in cocaine samples?
This compound is often used as a cutting agent in illicit cocaine for several reasons. It has similar physical properties to cocaine, such as its appearance as a white powder and a comparable melting point, making it difficult to distinguish visually.[2] Additionally, this compound possesses mild analgesic and euphoric effects that can mimic or supplement the perceived effects of cocaine.[2]
Troubleshooting Guides
Chromatographic Separation Issues
Problem: Poor peak resolution or peak tailing in HPLC analysis.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Solution: Adjust the mobile phase polarity. For reverse-phase HPLC, increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) can decrease the retention time of both compounds, but a careful gradient elution may be required to improve separation. A study by de Souza et al. utilized a gradient elution starting with 10% acetonitrile and increasing to 50% over 20 minutes for successful separation.[4]
-
-
Possible Cause 2: Incorrect pH of the mobile phase.
-
Solution: The pH of the mobile phase can significantly affect the ionization state and, therefore, the retention of cocaine, which is a basic compound. Operating at a pH around 8.3, as demonstrated in one study, can improve peak shape and resolution for cocaine and its adulterants.[7]
-
-
Possible Cause 3: Column degradation.
-
Solution: Ensure the column is properly conditioned and has not exceeded its recommended lifetime. Poor peak shape can be an indicator of a deteriorating stationary phase.
-
Problem: Co-elution of this compound and cocaine peaks in GC-MS.
-
Possible Cause 1: Inadequate temperature programming.
-
Solution: Optimize the temperature ramp rate in the GC oven. A slower ramp rate can often improve the separation of compounds with close boiling points.
-
-
Possible Cause 2: Improper column selection.
-
Solution: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (HP-5), is commonly used for the analysis of these compounds.[8] Ensure the column choice is appropriate for the analytes.
-
Sample Preparation Issues
Problem: Low recovery of analytes after extraction.
-
Possible Cause 1: Incorrect extraction solvent or pH.
-
Solution: Cocaine is a base and is more soluble in organic solvents in its freebase form. For liquid-liquid extraction, the aqueous sample should be basified (pH > 8.5) before extraction with an organic solvent like chloroform or ethyl ether to ensure efficient recovery of cocaine.[9] this compound is a neutral compound and will also partition into the organic phase.
-
-
Possible Cause 2: Incomplete dissolution of the sample.
-
Solution: Ensure the sample is fully dissolved in the initial solvent before proceeding with any extraction or dilution steps. Sonication can aid in the dissolution of solid samples in solvents like methanol.[5]
-
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-DAD)
This protocol is adapted from a method developed for the determination of cocaine and its major adulterants.[4]
-
Standard and Sample Preparation:
-
Prepare stock solutions of cocaine and this compound standards (e.g., 1 mg/mL) in methanol.
-
Create a series of working standards by diluting the stock solutions to the desired concentration range for calibration.
-
Accurately weigh and dissolve the sample mixture in methanol to a known concentration (e.g., 1 mg/mL). Use sonication to ensure complete dissolution.[5]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 1.7 mmol/L acetic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: Start with 10% B, increase to 50% B over 20 minutes.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: Diode Array Detector (DAD) at 230 nm.[4]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify peaks based on the retention times of the standards.
-
Quantify the amount of cocaine and this compound in the sample using the calibration curve generated from the standards.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general procedures for the analysis of seized drug samples.[6][8]
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the sample mixture in a suitable organic solvent (e.g., methanol or chloroform).
-
If necessary, perform a liquid-liquid extraction to remove interferences. For example, dissolve the sample in dilute acid, wash with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract the cocaine and this compound with an organic solvent.[9]
-
Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent for injection.
-
-
GC-MS Conditions:
-
Column: HP-5 capillary column (30 m x 0.32 mm x 0.25 µm) or equivalent.[8]
-
Carrier Gas: Helium at a constant flow rate of 1.75 mL/min.[8]
-
Oven Temperature Program:
-
Initial temperature: 75 °C, hold for 2 minutes.
-
Ramp to 170 °C at a suitable rate.
-
Further ramps may be necessary to elute all compounds of interest.[8]
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Scan from m/z 40 to 500.
-
-
Data Analysis:
-
Identify cocaine and this compound by comparing their mass spectra and retention times to those of reference standards or library spectra.
-
Quantification can be performed using a calibration curve with an internal standard.
-
Quantitative Data Summary
| Parameter | Cocaine | This compound | Reference |
| Average Content in Seized Samples (Crack) | 68.3% | 15% (in adulterated samples) | [3] |
| Average Content in Seized Samples (HCl) | 44.5% | Less prevalent than in crack | [3] |
| GC/MS Limit of Detection (LoD) | 123.42 µg/mL | 28.57 µg/mL | [5] |
| GC/MS Limit of Quantification (LoQ) | 374.02 µg/mL | 86.59 µg/mL | [5] |
Visualizations
Caption: General experimental workflow for the separation and analysis of cocaine and this compound mixtures.
Caption: Troubleshooting logic for addressing poor peak resolution in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. cfsre.org [cfsre.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. brjac.com.br [brjac.com.br]
- 5. periodicos.ufms.br [periodicos.ufms.br]
- 6. researchgate.net [researchgate.net]
- 7. Determination of cocaine and its main adulterants in seized drugs from Rio Grande do Sul, Brazil, by a Doehlert optimized LC-DAD method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. sfis.eu [sfis.eu]
- 9. public.powerdms.com [public.powerdms.com]
Technical Support Center: Phenacetin Detection by Mass Spectrometry
Welcome to the technical support center for optimizing the detection of phenacetin using mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for this compound in positive ion mode mass spectrometry?
A1: In positive ion mode, this compound (molecular weight: 179.22 g/mol ) typically forms a protonated molecule [M+H]+ at m/z 180.1.[1][2] The most common product ions for Multiple Reaction Monitoring (MRM) are m/z 138 and m/z 110.[1][2][3] The transition of m/z 180 → 138 is often used for quantification.[1][3]
Q2: I am observing a low signal-to-noise ratio for my this compound standard. What are the potential causes?
A2: A low signal-to-noise ratio can stem from several factors. Key areas to investigate include:
-
Suboptimal Ionization Source Parameters: The efficiency of this compound ionization is highly dependent on the settings of your electrospray (ESI) or atmospheric pressure chemical ionization (APCI) source. Parameters such as gas temperatures, gas flows, and capillary voltage need to be optimized.[2]
-
Inefficient Sample Preparation: The presence of matrix components can suppress the ionization of this compound.[4][5] Your sample preparation method should effectively remove interfering substances.
-
Chromatographic Issues: Poor peak shape or co-elution with matrix components can diminish the apparent signal intensity.[6]
-
Instrument Contamination: A contaminated ion source or mass spectrometer can lead to high background noise and reduced sensitivity.[7]
Q3: How can I minimize matrix effects when analyzing this compound in complex samples like plasma or urine?
A3: Minimizing matrix effects is crucial for achieving low detection limits. Consider the following strategies:
-
Effective Sample Cleanup: Employ rigorous sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of the matrix.[8]
-
Chromatographic Separation: Optimize your HPLC method to ensure this compound elutes in a region free from major matrix interferences.[5]
-
Use of an Internal Standard: A deuterated internal standard for this compound can help compensate for signal suppression or enhancement caused by the matrix.[9][10]
-
Dilution: If the this compound concentration is sufficiently high, a simple dilution of the sample can reduce the concentration of matrix components.
Troubleshooting Guides
Issue 1: Poor Sensitivity and Low Ion Intensity
Symptoms:
-
Low peak intensity for this compound standard injections.
-
Inability to achieve desired detection limits.
-
High background noise in the mass spectrum.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal MS Source Conditions | Perform a tuning and optimization of the ion source parameters specifically for this compound. Infuse a standard solution and adjust parameters like nebulizer gas, drying gas temperature and flow, and capillary voltage to maximize the signal for the m/z 180.1 -> 138 transition.[2] |
| Inefficient Sample Extraction | Evaluate your sample preparation method. For plasma, consider protein precipitation followed by LLE or SPE. For urine, a dilute-and-shoot approach may be possible, but SPE is often necessary for lower detection limits.[8][11] |
| Poor Chromatographic Peak Shape | Ensure your mobile phase is compatible with your column and promotes good peak shape for this compound. Check for column degradation or contamination. A broad or tailing peak will result in lower apparent sensitivity.[6] |
| Instrument Contamination | If you have recently analyzed highly concentrated samples, your instrument may be contaminated. Clean the ion source components, such as the orifice plate and ESI electrode, according to the manufacturer's guidelines.[7] |
Issue 2: Inconsistent Results and Poor Reproducibility
Symptoms:
-
Variable peak areas for replicate injections.
-
Calibration curve fails to meet linearity requirements.
-
Internal standard response is not stable.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Matrix Effects | Implement strategies to mitigate matrix effects as described in the FAQs. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability.[4][9][10] |
| Sample Preparation Variability | Ensure your sample preparation protocol is followed consistently. Use calibrated pipettes and ensure complete solvent evaporation and reconstitution steps. |
| LC System Issues | Check for leaks in the LC system, inconsistent pump performance, or issues with the autosampler. These can all contribute to variable injection volumes and retention times. |
| Ion Source Instability | An unstable spray in the ESI source can lead to fluctuating ion intensity. Visually inspect the spray and ensure it is consistent. Clean the source if necessary. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a synthesized example based on common methodologies.[3][12]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, add an internal standard (e.g., this compound-d3).
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
LC Conditions:
-
MS/MS Conditions:
Quantitative Data Summary
| Method | Matrix | Sample Preparation | LOQ | Reference |
| GLC-MS (CI) | Human Plasma | Benzene-dichloroethane extraction, methylation | 1 ng/mL | [9] |
| GC-MS (NCI) | Plasma | Trifluoroacetyl derivatization | Detects 1 pg on-column | [10] |
| LC-MS/MS | Human Serum & Urine | Ethyl acetate extraction | 0.2 µg/mL | [3] |
| LC-APCI-MS/MS | Rabbit Plasma | Ethyl acetate extraction | 4 ng/mL | [12] |
| LC-MS/MS (ESI) | Aqueous & Organic | Not specified | 0.1 ng/L (MQL) | [2] |
Diagrams
Caption: Sample preparation and analysis workflow for this compound in plasma.
Caption: Troubleshooting logic for low this compound signal intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. marker-test.de [marker-test.de]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. organomation.com [organomation.com]
- 9. Quantitative determination of this compound and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined assay for this compound and paracetamol in plasma using capillary column gas chromatography-negative-ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of this compound, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Williamson Ether Synthesis of Phenacetin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of phenacetin.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no this compound at all. What are the potential causes and how can I rectify this?
Answer:
Several factors can contribute to a low or negligible yield of this compound. A systematic approach to troubleshooting is recommended.
-
Incomplete Deprotonation of Acetaminophen: The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group of acetaminophen to form the phenoxide ion. If this step is inefficient, the subsequent nucleophilic attack on the ethyl halide will not occur.
-
Weak Base: Ensure the base used is strong enough to deprotonate the phenol. While potassium carbonate (K₂CO₃) is commonly used, its effectiveness can be hampered by its low solubility in some organic solvents.[1] Using a stronger base like sodium ethoxide or ensuring the potassium carbonate is finely powdered and vigorously stirred can improve the deprotonation.
-
Insufficient Base: A stoichiometric or slight excess of the base is crucial. An insufficient amount will leave unreacted acetaminophen.[2]
-
Presence of Water: The presence of water in the reaction mixture can consume the base and protonate the phenoxide, thus inhibiting the reaction. Ensure all glassware is dry and use anhydrous solvents.
-
-
Poor Quality of Reagents:
-
Decomposed Alkyl Halide: Ethyl iodide and ethyl bromide can decompose over time, releasing iodine or bromine, which can lead to side reactions. It is advisable to use freshly opened or purified alkyl halides.
-
Wet Solvents or Reagents: As mentioned, water can interfere with the reaction. Use anhydrous solvents and ensure reagents like potassium carbonate are properly dried.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Reaction Time or Temperature: The reaction typically requires refluxing for at least an hour to proceed to completion.[3] Ensure the reaction is heated to the boiling point of the solvent and maintained at reflux for the specified duration.
-
Inefficient Mixing: If using a heterogeneous base like potassium carbonate, vigorous stirring is essential to maximize the surface area and facilitate the reaction.[3]
-
-
Loss of Product During Work-up and Purification:
-
Extraction Issues: Ensure proper separation of the organic and aqueous layers during the extraction process to avoid loss of product.
-
Recrystallization Problems: Using too much solvent during recrystallization will result in the product remaining in the solution and not crystallizing upon cooling.[2] It is crucial to use a minimal amount of hot solvent to dissolve the crude product.
-
Issue: Presence of Unreacted Acetaminophen in the Final Product
Question: My final product shows contamination with the starting material, acetaminophen. How can I remove it and prevent this in future syntheses?
Answer:
The presence of unreacted acetaminophen is a common issue and can often be identified by a broad melting point range of the final product.
-
Removal of Unreacted Acetaminophen:
-
Base Wash: Unreacted acetaminophen can be removed from the organic layer during the work-up by washing with an aqueous solution of a base, such as 5% sodium hydroxide (NaOH).[1] The phenolic hydroxyl group of acetaminophen is acidic enough to be deprotonated by NaOH, forming a water-soluble sodium salt which will partition into the aqueous layer. This compound, lacking this acidic proton, will remain in the organic layer.
-
Recrystallization: Careful recrystallization can also help in separating this compound from the more polar acetaminophen.
-
-
Prevention in Future Syntheses:
-
Ensure Complete Reaction: To prevent the carryover of starting material, ensure the reaction goes to completion. This can be achieved by:
-
Using a slight excess of the ethyl halide and the base.
-
Increasing the reaction time under reflux.
-
Monitoring the reaction progress using Thin Layer Chromatography (TLC).[4] A spot corresponding to acetaminophen should be absent or very faint at the end of the reaction.
-
-
Issue: Potential Side Reactions
Question: Are there any common side reactions I should be aware of, and how can I minimize them?
Answer:
The primary side reaction of concern in the Williamson ether synthesis is the E2 elimination of the alkyl halide.
-
E2 Elimination: The phenoxide ion is not only a good nucleophile but also a reasonably strong base. It can react with the ethyl halide in an elimination reaction to produce ethene gas, particularly at higher temperatures.
-
Minimization:
-
Choice of Alkyl Halide: The Williamson ether synthesis works best with primary alkyl halides like ethyl iodide or ethyl bromide, as they are less prone to elimination reactions compared to secondary and tertiary halides.[5]
-
Temperature Control: While reflux is necessary, excessively high temperatures can favor the elimination reaction.[6] Maintaining a controlled reflux is important.
-
Choice of Base: Using a bulky or non-nucleophilic base could in theory reduce substitution, but for this specific synthesis, a base that effectively deprotonates the phenol is paramount. Potassium carbonate is a good compromise.
-
-
Frequently Asked Questions (FAQs)
1. What is the role of each reagent in the Williamson ether synthesis of this compound?
-
Acetaminophen (Paracetamol): The starting material, which contains the phenolic hydroxyl group that will be converted into an ether.
-
Potassium Carbonate (K₂CO₃) or other base: To deprotonate the acidic phenolic hydroxyl group of acetaminophen to form the nucleophilic phenoxide ion.[7]
-
Ethyl Iodide (CH₃CH₂I) or Ethyl Bromide (CH₃CH₂Br): The electrophile that is attacked by the phenoxide ion to form the ether linkage.
-
2-Butanone (Methyl Ethyl Ketone - MEK) or other polar aprotic solvent: To dissolve the reactants and facilitate the SN2 reaction. A polar aprotic solvent is ideal as it can solvate the cation of the base but does not protonate the highly reactive phenoxide nucleophile.[8]
2. How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective method to monitor the reaction's progress.[4] A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting material (acetaminophen). The disappearance of the acetaminophen spot and the appearance of a new, less polar spot for this compound indicates the progression of the reaction.
3. My purified product has a low melting point and a broad melting point range. What does this indicate?
A low and broad melting point is a strong indication of impurities in your product. The most likely impurity is unreacted acetaminophen. Other possibilities include residual solvent or byproducts from side reactions. Further purification, such as another recrystallization or a column chromatography, may be necessary. The literature melting point of pure this compound is in the range of 134-136 °C.[5]
4. What are the key differences to look for in the IR and ¹H NMR spectra of acetaminophen and this compound to confirm the success of the synthesis?
-
IR Spectroscopy: The most significant change will be the disappearance of the broad O-H stretch from the phenolic hydroxyl group of acetaminophen, which typically appears around 3100-3300 cm⁻¹. The spectrum of this compound will show C-O stretching vibrations characteristic of an ether.
-
¹H NMR Spectroscopy: The key diagnostic signals in the ¹H NMR spectrum of this compound are the appearance of a triplet and a quartet corresponding to the ethyl group (O-CH₂-CH₃), typically around 1.4 ppm and 4.0 ppm, respectively.[9] The singlet for the phenolic -OH proton in acetaminophen will be absent in the spectrum of pure this compound.
5. What is the best solvent system for the recrystallization of this compound?
A mixed solvent system of ethanol and water is commonly used for the recrystallization of this compound.[2] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes cloudy. This indicates that the solution is saturated. Upon slow cooling, pure this compound crystals should form.
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | Acetaminophen | Acetaminophen | Acetaminophen |
| Base | Potassium Carbonate (K₂CO₃) | Sodium Ethoxide (NaOEt) | Sodium Hydroxide (NaOH) |
| Alkyl Halide | Ethyl Iodide (CH₃CH₂I) | Ethyl Iodide (CH₃CH₂I) | Bromoethane (CH₃CH₂Br) |
| Solvent | 2-Butanone (MEK) | Ethanol | Ethanol/Water |
| Reaction Time | 1 hour | 1 hour | 45 minutes |
| Temperature | Reflux (~80°C) | Reflux (~78°C) | Reflux |
| Typical Yield | ~60-80% | Moderate to High | ~50-70% |
| Reference | [3] | [4] | [2] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound using Potassium Carbonate
This protocol is adapted from established laboratory procedures.[1][3]
-
Reaction Setup:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add acetaminophen (500 mg), anhydrous potassium carbonate (665 mg, finely powdered), and 2-butanone (7 mL).
-
Carefully add ethyl iodide (0.64 mL) to the flask.
-
Attach a reflux condenser and place the flask in a heating mantle on a magnetic stirrer.
-
-
Reflux:
-
Heat the mixture to reflux with constant stirring. The boiling point of 2-butanone is approximately 80°C.
-
Maintain the reflux for 1 hour.
-
-
Work-up:
-
After 1 hour, allow the reaction mixture to cool to room temperature.
-
Add 4 mL of water to the flask to dissolve any remaining solids.
-
Transfer the mixture to a separatory funnel.
-
Rinse the reaction flask with a small amount of an organic solvent like diethyl ether or dichloromethane and add the rinsing to the separatory funnel.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with 5% aqueous sodium hydroxide solution to remove any unreacted acetaminophen.
-
Wash the organic layer with brine (saturated NaCl solution).
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.
-
Decant or filter the dried organic solution into a clean, pre-weighed flask.
-
Remove the solvent using a rotary evaporator or by gentle heating in a fume hood.
-
-
Purification:
-
The crude solid product can be purified by recrystallization from an ethanol/water mixture.
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes persistently cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.
-
-
Characterization:
-
Determine the melting point of the purified this compound.
-
Obtain IR and ¹H NMR spectra to confirm the structure and purity of the product.
-
Mandatory Visualizations
Caption: Reaction mechanism of the Williamson ether synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. studylib.net [studylib.net]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. books.rsc.org [books.rsc.org]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. reddit.com [reddit.com]
- 7. chegg.com [chegg.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. NMR Spectrum of this compound | Thermo Fisher Scientific - US [thermofisher.com]
minimizing interference in phenacetin CYP1A2 probe assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in phenacetin CYP1A2 probe assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as a probe for CYP1A2 activity?
A1: this compound is a drug that is primarily metabolized by the Cytochrome P450 1A2 (CYP1A2) enzyme. Its O-deethylation to form acetaminophen (paracetamol) is a well-characterized reaction that is highly specific to CYP1A2, making it a reliable in vitro probe to determine the activity of this enzyme.[1]
Q2: What is the primary metabolic pathway of this compound catalyzed by CYP1A2?
A2: The primary metabolic pathway is the O-deethylation of this compound by CYP1A2 to its major metabolite, acetaminophen.[1] This reaction is the basis for most CYP1A2 activity assays using this compound.
Q3: What are the typical kinetic parameters for this compound O-deethylation by human liver microsomes?
A3: The O-deethylation of this compound in human liver microsomes often exhibits biphasic kinetics, with a high-affinity (low Km) and a low-affinity (high Km) component. The high-affinity component is attributed to CYP1A2. Apparent Km values for the high-affinity component are typically in the range of 17.7 to 38.4 µM.[2]
Troubleshooting Guide
Issue 1: High background signal or false positives for acetaminophen.
Q: My control samples (without enzyme or with inhibited enzyme) show a significant acetaminophen signal. What could be the cause?
A: This is a common issue that can arise from several sources:
-
In-source fragmentation of this compound: During LC-MS/MS analysis, this compound can fragment in the ion source to produce an ion that is structurally identical to the acetaminophen parent ion, leading to a false positive signal.[3]
-
Contaminated reagents: Acetaminophen is a common over-the-counter analgesic and contamination of laboratory reagents or equipment is possible.
-
Spontaneous degradation of this compound: Although less common under proper storage conditions, this compound may degrade over time.
Troubleshooting Steps:
-
Optimize LC-MS/MS conditions: Ensure chromatographic separation of this compound and acetaminophen. The two compounds should have distinct retention times.[4] This will allow you to distinguish between true acetaminophen and the signal from in-source fragmentation of this compound.
-
Analyze a this compound standard: Inject a pure this compound standard and monitor the acetaminophen MRM transition. This will confirm if in-source fragmentation is occurring with your current instrument settings.[3]
-
Use fresh reagents: Prepare fresh stock solutions and buffers.
-
Run a "reagent blank": Analyze a sample containing all reaction components except the enzyme source to check for contamination.
Issue 2: Lower than expected CYP1A2 activity.
Q: The rate of acetaminophen formation is significantly lower than expected. What are the potential reasons?
A: Several factors can lead to reduced enzyme activity:
-
Solvent inhibition: Organic solvents like dimethyl sulfoxide (DMSO), often used to dissolve test compounds, can inhibit CYP enzymes. CYP1A2 is generally less sensitive to DMSO than some other CYPs, but high concentrations can still be inhibitory.[3]
-
Improper storage of microsomes: Human liver microsomes are sensitive to temperature fluctuations and must be stored properly at -80°C to maintain their activity.
-
Degradation of cofactors: NADPH is essential for CYP enzyme activity and is unstable at room temperature.
-
Presence of inhibitors in the test compound: The compound being tested may be an inhibitor of CYP1A2.
Troubleshooting Steps:
-
Check the final DMSO concentration: Keep the final concentration of DMSO in the incubation mixture as low as possible, preferably not exceeding 0.1%.[3] If higher concentrations are necessary, run a solvent control to assess the degree of inhibition.
-
Verify microsome activity: Use a known potent CYP1A2 substrate and inhibitor (positive control) to confirm the activity of your microsomal batch.
-
Use fresh NADPH: Prepare the NADPH solution immediately before use.
-
Evaluate for time-dependent inhibition: Pre-incubate the test compound with the microsomes and NADPH before adding this compound to determine if it is a time-dependent inhibitor.
Issue 3: Interference from hemolyzed samples.
Q: Can hemolysis in my plasma or serum samples affect the assay results?
A: Yes, hemolysis can significantly interfere with drug metabolism assays. The release of intracellular components from red blood cells can:
-
Alter enzyme activity: Released components may directly inhibit or, less commonly, enhance CYP enzyme activity.
-
Cause analytical interference: Hemoglobin and other released molecules can interfere with spectrophotometric or fluorometric detection methods.[5] For LC-MS/MS analysis, matrix effects can lead to ion suppression or enhancement.
-
Change drug concentration: If the drug binds to red blood cells, hemolysis will release the drug into the plasma, altering its effective concentration.[6]
Troubleshooting Steps:
-
Visual inspection and quantification: Visually inspect samples for any pink or red discoloration. If possible, quantify the degree of hemolysis by measuring the free hemoglobin concentration.
-
Sample rejection criteria: Establish a threshold for acceptable hemolysis and reject samples that exceed this limit.
-
Use of matched matrix: If mildly hemolyzed samples must be used, ensure that the matrix for standards and quality controls is similarly hemolyzed to compensate for matrix effects.
-
Re-extraction or sample cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering substances.
Data Presentation: CYP1A2 Inhibitors
The following table summarizes the IC50 values for several known inhibitors of CYP1A2, which can be used as positive controls in your assays.
| Inhibitor | IC50 (µM) | Notes |
| α-Naphthoflavone | 0.013 | A potent inhibitor.[1] |
| Furafylline | 4.4 | Potency increases with pre-incubation.[1] |
| Fluvoxamine | < 10 | A potent inhibitor.[7] |
| Tolfenamic acid | < 10 | A potent inhibitor.[7] |
| Mefenamic acid | < 10 | A potent inhibitor.[7] |
| Rofecoxib | < 10 | Potency increases with pre-incubation.[7] |
| Propafenone | 29 | A competitive inhibitor.[8] |
| Mexiletine | 37 | A competitive inhibitor.[8] |
| Amiodarone | 86 | |
| Pinocembrin | 0.52 | A potent competitive inhibitor.[9] |
| Baicalin | 18.9 - 56.1 | Shows significant inter-individual variation.[10] |
Experimental Protocols
Standard Protocol for this compound O-deethylation Assay in Human Liver Microsomes
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Reagents and Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
Acetaminophen (for standard curve)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal standard (e.g., deuterated acetaminophen)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
2. Experimental Workflow:
3. Assay Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to make a concentrated stock solution.
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare acetaminophen standards in the appropriate matrix for the calibration curve.
-
-
Incubation:
-
In a 96-well plate, add the potassium phosphate buffer.
-
Add the HLM to the buffer (final protein concentration typically 0.1-0.5 mg/mL).
-
Add the test compound at various concentrations (ensure the final solvent concentration is low, e.g., <0.1% DMSO).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system or NADPH.
-
Incubate at 37°C with shaking for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of cold acetonitrile (or other suitable quenching solution) containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of acetaminophen using a validated LC-MS/MS method.
-
Monitor the appropriate parent and daughter ion transitions for acetaminophen and the internal standard.
-
4. Data Analysis:
-
Construct a calibration curve using the acetaminophen standards.
-
Determine the concentration of acetaminophen formed in each sample.
-
Calculate the rate of reaction (e.g., pmol/min/mg protein).
-
For inhibition studies, plot the percent inhibition versus the inhibitor concentration and determine the IC50 value.
References
- 1. This compound O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound O-deethylation by human liver microsomes: kinetics and propranolol inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clinicallab.com [clinicallab.com]
- 6. Impact of hemolysis during sample collection: how different is drug concentration in hemolyzed plasma from that of normal plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro inhibition of CYP1A2 by model inhibitors, anti-inflammatory analgesics and female sex steroids: predictability of in vivo interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of antiarrhythmic drugs on this compound O-deethylation catalysed by human CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Baicalin on Metabolism of this compound, a Probe of CYP1A2, in Human Liver Microsomes and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Toxicological Profiles of Phenacetin and Paracetamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of phenacetin and its major metabolite, paracetamol (acetaminophen). The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the distinct toxicological characteristics of these two analgesics.
Executive Summary
This compound, a once widely used analgesic and antipyretic, has been largely withdrawn from the market due to its association with significant long-term toxicity, primarily nephrotoxicity and carcinogenicity. Paracetamol, the main active metabolite of this compound, has replaced it as a first-line analgesic. While generally considered safe at therapeutic doses, paracetamol overdose is a leading cause of acute liver failure. This guide will delve into the specific toxicity profiles of each compound, supported by quantitative data and experimental methodologies.
Comparative Toxicity Data
The following tables summarize key quantitative data regarding the acute toxicity and organ-specific damage associated with this compound and paracetamol.
| Compound | Animal Model | LD50 (Oral) | Primary Organ of Toxicity | Key Toxic Metabolite(s) |
| This compound | Rat | 1650 - 4000 mg/kg[1] | Kidney, Urothelial Tissue | N-hydroxythis compound, p-phenetidine |
| Mouse | 866 mg/kg[2] | |||
| Rabbit | 2500 mg/kg[2] | |||
| Paracetamol | Rat | 1944 - 2404 mg/kg[3][4] | Liver | N-acetyl-p-benzoquinone imine (NAPQI) |
| Mouse | 338 - 900 mg/kg[3][4] |
| Compound | Toxicity Endpoint | Animal Model | Dose | Observed Effect | Biomarker Changes |
| This compound | Nephrotoxicity | Rat | Chronic administration | Renal papillary necrosis, interstitial nephritis[1][5][6] | Increased Blood Urea Nitrogen (BUN) and Creatinine[7] |
| This compound | Carcinogenicity | Human | Chronic abuse | Cancer of the renal pelvis and ureter[6] | - |
| Paracetamol | Hepatotoxicity | Mouse | 500 mg/kg (single dose) | Centrilobular necrosis[8][9] | Significant increase in serum ALT and AST[8][10][11][12] |
| Paracetamol | Hepatotoxicity | Rat | 500 mg/kg (single dose) | Mid to centrilobular necrosis | Significant increase in serum ALT and AST[13] |
Metabolic Pathways and Mechanisms of Toxicity
The toxicity of both this compound and paracetamol is intrinsically linked to their metabolic activation into reactive intermediates.
This compound Metabolism
This compound is primarily metabolized in the liver. A significant portion is O-deethylated to form its active metabolite, paracetamol. However, alternative metabolic pathways lead to the formation of toxic metabolites. N-hydroxylation of this compound, followed by sulfation or glucuronidation, can lead to the formation of reactive intermediates that bind to cellular macromolecules.[2][3][14] Deacetylation to p-phenetidine is also a pathway associated with toxicity.[15]
Paracetamol Metabolism
At therapeutic doses, paracetamol is primarily metabolized in the liver via glucuronidation and sulfation to non-toxic conjugates that are excreted in the urine. A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1, CYP1A2, and CYP3A4) to a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[16][17][18] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. The depletion of hepatic GSH stores allows NAPQI to bind to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[15][16][19][20]
Experimental Protocols
Detailed methodologies for assessing the organ-specific toxicities of this compound and paracetamol are crucial for reproducible research.
Assessment of this compound-Induced Nephrotoxicity in a Rat Model
This protocol is designed to induce and evaluate kidney damage following the administration of this compound.
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Dosing Regimen: this compound is administered orally via gavage daily for a period of several weeks to months to mimic chronic exposure. Doses can range from 300 to 500 mg/kg/day.
-
Sample Collection:
-
Urine: 24-hour urine samples are collected periodically in metabolic cages for biomarker analysis.
-
Blood: Blood samples are collected at the end of the study via cardiac puncture for serum biomarker analysis.
-
Kidney Tissue: Kidneys are harvested, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological examination, while another portion is snap-frozen for molecular analysis.
-
-
Biomarker Analysis:
-
Histopathology: Formalin-fixed kidney tissues are embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess for renal papillary necrosis, interstitial nephritis, and tubular damage.
Assessment of Paracetamol-Induced Hepatotoxicity in a Mouse Model
This protocol outlines the procedure for inducing and evaluating acute liver injury following a paracetamol overdose.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old). Mice are fasted overnight prior to dosing to enhance susceptibility to paracetamol toxicity.
-
Dosing Regimen: A single intraperitoneal (i.p.) or oral gavage dose of paracetamol (typically 300-600 mg/kg) is administered.[8]
-
Sample Collection:
-
Blood: Blood is collected at various time points (e.g., 6, 12, 24 hours) post-dosing via retro-orbital bleeding or cardiac puncture at the study endpoint.
-
Liver Tissue: Livers are harvested, weighed, and processed for histopathology and other molecular analyses.
-
-
Biomarker Analysis:
-
Serum: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels are measured using commercially available enzymatic assay kits.[4][10][26][27][28][29] Other exploratory biomarkers such as High Mobility Group Box 1 (HMGB1), Keratin-18 (K18), and microRNA-122 (miR-122) can also be quantified.
-
-
Histopathology: Liver sections are stained with H&E to visualize and score the extent of centrilobular necrosis.
References
- 1. This compound-INDUCED RENAL DISEASE IN RATS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 3. Reactive metabolites of this compound and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. The Effects of this compound and Its Contaminant on the Kidney of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is this compound a Nephrotoxin? A Report on Twenty-three Users of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. Modulation of Paracetamol-Induced Hepatotoxicity by Acute and Chronic Ethanol Consumption in Mice: A Study Pilot - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mbi-prh.s3.ap-south-1.amazonaws.com [mbi-prh.s3.ap-south-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. dot | Graphviz [graphviz.org]
- 14. Reactive metabolites of this compound and acetaminophen: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaxchange.info [pharmaxchange.info]
- 16. Paracetamol - Wikipedia [en.wikipedia.org]
- 17. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. researchgate.net [researchgate.net]
- 20. The molecular mechanisms of acetaminophen-induced hepatotoxicity and its potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mybiosource.com [mybiosource.com]
- 22. fn-test.com [fn-test.com]
- 23. sabbiotech.com [sabbiotech.com]
- 24. bioassayworks.com [bioassayworks.com]
- 25. cusabio.com [cusabio.com]
- 26. mmpc.org [mmpc.org]
- 27. kamiyabiomedical.com [kamiyabiomedical.com]
- 28. elkbiotech.com [elkbiotech.com]
- 29. Mouse Alanine Aminotransferase (ALT) Elisa Kit – AFG Scientific [afgsci.com]
Validation of Phenacetin as a Selective CYP1A2 Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phenacetin as a selective probe for Cytochrome P450 1A2 (CYP1A2) activity, supported by experimental data and detailed methodologies. The information presented is intended to assist researchers in designing, conducting, and interpreting drug metabolism and drug-drug interaction (DDI) studies.
Introduction to CYP1A2 and the Role of Selective Probes
Cytochrome P450 1A2 (CYP1A2) is a crucial enzyme predominantly found in the human liver, accounting for approximately 10-15% of the total hepatic CYP content.[1][2][3] It is responsible for the metabolism of numerous clinically significant drugs, including clozapine, theophylline, and tacrine, as well as the metabolic activation of procarcinogens.[2][4][5] Given the substantial inter-individual variability in CYP1A2 activity due to factors like genetics, smoking, and concomitant medications, the use of selective probe substrates is essential for accurately characterizing its function.[5][6] A reliable probe allows for the precise evaluation of a new chemical entity's potential to act as a substrate, inhibitor, or inducer of CYP1A2, which is a critical component of preclinical and clinical drug development. This compound is a widely used probe for in vitro CYP1A2-based drug interaction screening.[4]
This compound: Metabolism and Selectivity for CYP1A2
The primary metabolic pathway for this compound is O-deethylation, which converts it to its major metabolite, acetaminophen (paracetamol).[1][7] This reaction is predominantly catalyzed by CYP1A2. While other enzymes, notably CYP1A1, can also metabolize this compound, kinetic studies have demonstrated that CYP1A2 does so with significantly higher efficiency.[1][8] This preferential metabolism forms the basis of its use as a selective probe.
Studies comparing the catalytic efficiency (kcat/Km) of purified CYP1A1 and CYP1A2 enzymes revealed that the efficiency for this compound metabolism by CYP1A2 is approximately 18-fold higher than that of CYP1A1.[1][8] This difference is attributed to both a higher turnover rate (kcat) and a stronger binding affinity (lower Km) of this compound for the CYP1A2 active site.[1] Further structural analysis has shown that the distance between the site of oxidation on this compound (the ethoxy group) and the heme iron in the enzyme's active site is shorter in CYP1A2 than in CYP1A1, providing a molecular basis for its more efficient metabolism.[8][9]
Comparison with Alternative CYP1A2 Probes
While this compound is a preferred in vitro probe, other substrates, particularly caffeine, are more commonly used for in vivo phenotyping due to safety considerations and ease of administration.[5][10][11] The table below compares this compound with other commonly used CYP1A2 probes.
| Probe Substrate | Primary Metabolic Pathway | Metabolite(s) Measured | Selectivity & Considerations | Primary Application |
| This compound | O-deethylation | Acetaminophen (Paracetamol) | Highly selective for CYP1A2 over other CYPs, though some metabolism by CYP1A1 occurs.[1] Its use in humans is restricted to in vitro studies due to toxicity concerns.[7][12] | In vitro DDI studies (e.g., human liver microsomes).[4][13] |
| Caffeine | N3-demethylation | Paraxanthine (1,7-dimethylxanthine) | Over 95% of primary metabolism is via CYP1A2.[11] Considered the "gold standard" for in vivo phenotyping due to its safety and well-validated metrics.[5][10] | In vivo phenotyping studies in clinical trials and epidemiological research.[5][14] |
| Theophylline | N-demethylation & 8-hydroxylation | 1-methylxanthine, 3-methylxanthine, 1,3-dimethyluric acid | Primarily metabolized by CYP1A2, but other enzymes contribute. It has a narrow therapeutic index. | In vivo DDI studies, often in the context of its own therapeutic use.[5] |
| 7-Ethoxyresorufin | O-deethylation | Resorufin | Metabolized by both CYP1A1 and CYP1A2, making it less specific for CYP1A2 alone.[1][3] | In vitro screening, often used to measure general CYP1A activity. |
Supporting Experimental Data
Table 1: In Vitro Kinetic Parameters for this compound Metabolism
This table summarizes the kinetic data from studies using purified, recombinant human CYP1A1 and CYP1A2 enzymes, highlighting the superior catalytic efficiency of CYP1A2 for this compound O-deethylation.
| Enzyme | Km (μM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) | Reference |
| CYP1A2 | ~18 | ~2.5-fold higher than CYP1A1 | ~18-fold higher than CYP1A1 | [1] |
| CYP1A1 | ~144 | - | - | [1] |
Data derived from studies comparing recombinant CYP1A1 and CYP1A2. Absolute values can vary between experimental systems, but the relative difference in efficiency is a consistent finding.
Table 2: In Vivo Validation of this compound as a CYP1A2 Probe
This table presents key findings from in vivo studies that support the role of CYP1A2 in this compound metabolism.
| Study Type | Model | Key Findings | Conclusion | Reference |
| Knockout Model | Cyp1a2-null (-/-) mice | Compared to wild-type mice, Cyp1a2-null mice showed higher plasma levels of this compound and lower levels of acetaminophen after this compound administration.[12] | Demonstrates that CYP1A2 is the principal enzyme responsible for this compound clearance in vivo. | [7][12] |
| Pharmacokinetic DDI | Rats | Co-administration of a CYP1A2 inhibitor (baicalin) with this compound significantly increased the AUC and t1/2 of this compound.[4] | Confirms that inhibition of CYP1A2 activity directly impacts the pharmacokinetic profile of this compound. | [4][15] |
Experimental Protocols
Protocol 1: In Vitro this compound O-deethylation Assay in Human Liver Microsomes (HLM)
This protocol is a standard method for assessing CYP1A2 activity and inhibition potential.
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine the following on ice:
-
Human Liver Microsomes (HLM) (final concentration e.g., 0.2-0.5 mg/mL).
-
100 mM Potassium Phosphate Buffer (pH 7.4).
-
Test inhibitor (dissolved in a suitable vehicle, e.g., DMSO, final concentration <0.5%) or vehicle control.
-
This compound (as the probe substrate, at a concentration near its Km, e.g., 25-50 μM).[4][16]
-
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.[4]
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]
-
-
Incubation:
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or 60% perchloric acid.[1] This precipitates the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Quantification:
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the formation of acetaminophen.
-
Calculate the rate of reaction and, in inhibition studies, determine the IC50 (inhibitor concentration causing 50% inhibition) value.
-
Protocol 2: In Vivo Pharmacokinetic Drug-Drug Interaction Study in Rats
This protocol outlines a typical design to assess if a test compound alters the pharmacokinetics of this compound.
-
Animal Model:
-
Use male Sprague-Dawley rats, acclimatized for at least one week.
-
-
Study Design:
-
Employ a crossover or parallel group design.
-
Control Group: Administer vehicle followed by a single oral or intravenous dose of this compound (e.g., 10 mg/kg).
-
Test Group: Administer the test compound (potential inhibitor or inducer) for a specified duration, followed by the same single dose of this compound.[15]
-
-
Dosing and Sample Collection:
-
Administer this compound via oral gavage or intravenous injection.
-
Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site into heparinized tubes at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Extract this compound and its metabolite, acetaminophen, from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentrations of both analytes using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters for this compound, including:
-
Cmax (maximum plasma concentration)
-
AUC (area under the plasma concentration-time curve)
-
CL (clearance)
-
t1/2 (half-life)
-
-
Compare the parameters between the control and test groups to determine if the test compound significantly altered this compound's pharmacokinetics.
-
Visualizations
Caption: Metabolic pathway of this compound to acetaminophen via CYP1A2.
Caption: Experimental workflow for an in vitro CYP1A2 inhibition assay.
Caption: Decision tree for clinical DDI study based on in vitro data.
References
- 1. Preferred Binding Orientations of this compound in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2: Ingenta Connect [ingentaconnect.com]
- 3. Drug–Drug Interactions Involving Intestinal and Hepatic CYP1A Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Baicalin on Metabolism of this compound, a Probe of CYP1A2, in Human Liver Microsomes and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of CYP1A2 activity in clinical practice: why, how, and when? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Preferred binding orientations of this compound in CYP1A1 and CYP1A2 are associated with isoform-selective metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Measurement of CYP1A2 activity: a focus on caffeine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PharmGKB summary: very important pharmacogene information for CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of CYP1A2 in the toxicity of long-term this compound feeding in mice [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA [fda.gov]
- 14. Evaluation of caffeine as an in vivo probe for CYP1A2 using measurements in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and GC-MS Methods for Phenacetin Analysis
In the realm of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring product quality and safety. Phenacetin, a once-common analgesic and antipyretic, continues to be a compound of interest in various research and quality control settings. The choice of analytical methodology is critical, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being two of the most powerful and widely employed techniques. This guide provides a detailed comparison of HPLC and GC-MS methods for the analysis of this compound, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Experimental Protocols
The following sections detail typical experimental methodologies for the analysis of this compound using both HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
A common approach for the analysis of this compound and its metabolites involves reverse-phase HPLC. This method is well-suited for polar, non-volatile compounds.
-
Instrumentation : A standard HPLC system equipped with a UV detector is typically used.
-
Column : A YMC‐Pack ODS‐AQ column is a suitable choice for separation.[1]
-
Mobile Phase : A gradient mobile phase is often employed, consisting of a mixture of 0.05% phosphoric acid (pH 3) and methanol.[1] Another option is an isocratic mobile phase of water and methanol (63.5:36.5, v/v).[2]
-
Flow Rate : A flow rate of 1 mL/min is commonly used.[2]
-
Detection : UV detection is typically set at 254 nm or 245 nm.[1][2]
-
Sample Preparation : Plasma samples containing this compound can be purified by solid-phase extraction (SPE).[2] For tablet formulations, a powdered sample can be dissolved in a suitable solvent like 0.1 M hydrochloric acid, sonicated, and filtered.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and specific technique, particularly for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required.
-
Instrumentation : A GC system coupled with a mass spectrometer is used.
-
Derivatization : To increase volatility, this compound can be derivatized. For instance, in the analysis of its metabolite, acetaminophen, methylation with diazomethane is performed.[3]
-
Sample Extraction : A liquid-liquid extraction is commonly performed. For example, plasma samples can be extracted with a benzene-dichloroethane (7:3) mixture.[3]
-
Column and Carrier Gas : The specific column and carrier gas (e.g., helium or nitrogen) would be selected based on the specific application and instrument.
-
Detection : The mass spectrometer is operated in selective ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the analyte and internal standard.[3] For this compound, the molecular ion (m/e 180) can be monitored.[3]
Method Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
References
A Comparative History of Early Analgesics: Phenacetin vs. Acetanilide
A Guide for Researchers and Drug Development Professionals
In the late 19th century, the burgeoning field of synthetic organic chemistry, largely an offshoot of the coal tar and dye industry, gave rise to the first generation of synthetic analgesics.[1] Among the most significant of these were acetanilide and phenacetin, compounds that offered an alternative to opioids for pain and fever relief.[2] This guide provides a comparative historical and pharmacological overview of these two pioneering drugs, detailing their development, mechanisms, and the toxicological findings that led to their eventual decline.
Historical Development and Clinical Use
Acetanilide emerged first. In 1886, its antipyretic (fever-reducing) properties were discovered by accident, and it was quickly marketed under the brand name Antifebrin.[2][3] It became a widely used component in remedies for headaches and colds.[2][4] However, a significant and often alarming side effect, cyanosis (a bluish discoloration of the skin), soon became apparent.[2][4]
In response to acetanilide's toxicity, Bayer, a German pharmaceutical company, developed and introduced this compound in 1887.[2][5] Marketed as a safer alternative, this compound achieved widespread use and was a common ingredient in analgesic compounds for decades, notably in "A.P.C." tablets, which combined aspirin, this compound, and caffeine.[2][3][5]
The fates of both drugs were sealed by growing evidence of severe long-term toxicity. Acetanilide's use was largely abandoned in favor of this compound and later, aspirin. This compound's reign lasted much longer, but mounting reports of its association with chronic kidney disease and cancer led to its withdrawal from the market in many countries during the 1970s and 1980s.[2][5] The U.S. Food and Drug Administration ordered its removal in November 1983.[5][6]
Data Presentation: A Comparative Overview
The following table summarizes the key characteristics and fates of acetanilide and this compound.
| Feature | Acetanilide | This compound |
| Year of Discovery | 1886[2] | 1887[2][5] |
| Primary Use | Analgesic (pain relief), Antipyretic (fever reduction)[1][2] | Analgesic, Antipyretic[2][5] |
| Primary Acute Toxicity | Methemoglobinemia , leading to cyanosis[2][4][7] | Methemoglobinemia (less common than with acetanilide)[8] |
| Primary Chronic Toxicity | Hepatotoxicity (liver damage), Nephrotoxicity (kidney damage)[7] | Analgesic Nephropathy (chronic kidney disease), Renal Papillary Necrosis[2][8][9][10] |
| Carcinogenic Potential | Not classified as a primary carcinogen, but its metabolite aniline is toxic. | Group 1 Carcinogen (IARC) : Urothelial cancers (renal pelvis, bladder)[8][11] |
| Active Metabolite | Paracetamol (Acetaminophen)[12][13] | Paracetamol (Acetaminophen)[5][12][13] |
| Reason for Withdrawal | Largely replaced due to high incidence of acute toxicity (methemoglobinemia).[7][14] | Banned due to long-term risks of kidney damage and cancer.[5][6] |
Metabolic Pathways and Mechanism of Toxicity
The key to understanding the efficacy and toxicity of both acetanilide and this compound lies in their metabolism. It was discovered in the late 1940s that both compounds are prodrugs, meaning they are converted within the body into an active substance.[4][13] For both, the primary active metabolite responsible for their analgesic and antipyretic effects is paracetamol (acetaminophen).[4][5][12] However, alternative metabolic pathways produce toxic byproducts that differ between the two drugs.
-
Acetanilide Metabolism: A significant portion of acetanilide is hydrolyzed to aniline.[7][12] Aniline is a potent oxidizing agent that converts hemoglobin to methemoglobin, which cannot effectively transport oxygen, leading to the characteristic cyanosis.[7]
-
This compound Metabolism: The primary metabolic route for this compound is O-dealkylation to form paracetamol.[5] However, a minor pathway involves deacetylation to form p-phenetidine, a metabolite implicated in the drug's nephrotoxic and carcinogenic effects.[5] Furthermore, the active metabolite of both, paracetamol, can be oxidized by cytochrome P450 enzymes to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[12] Under normal conditions, NAPQI is detoxified by glutathione. In cases of overdose or chronic high-dose use, glutathione stores can be depleted, leading to cellular damage in the liver and kidneys.[12]
Caption: Metabolic pathways of Acetanilide and this compound.
Experimental Protocols
The elucidation of the metabolic fates and toxicities of these compounds was the result of pioneering research in drug metabolism. While detailed protocols from the era are not always preserved, the methodologies can be reconstructed from historical accounts.
Protocol 1: Metabolite Identification (circa 1940s)
This protocol is based on the work of researchers like Bernard Brodie, Julius Axelrod, Leon Greenberg, and David Lester, who identified paracetamol as the key metabolite.[4]
-
Objective: To identify the metabolic products of acetanilide and this compound in vivo.
-
Model: Animal models (e.g., rats, dogs) or human subjects.
-
Procedure: a. A known dose of the parent drug (acetanilide or this compound) is administered orally. b. Blood and urine samples are collected at timed intervals. c. Samples are treated with chemical reagents to convert the drug and its metabolites into colored compounds (e.g., azo or indophenol derivatives). d. The concentration of these colored derivatives is measured using a colorimeter or spectrophotometer, allowing for quantification. e. Separation techniques of the era (e.g., solvent extraction, early forms of chromatography) are used to isolate different metabolites. f. The chemical identity of the isolated metabolites is confirmed through chemical analysis, leading to the identification of paracetamol.
-
Endpoint: Identification and quantification of metabolites in biological fluids to map the metabolic pathway.
Caption: Experimental workflow for metabolite identification.
Protocol 2: Assessment of Methemoglobinemia
This protocol describes a general method for evaluating the primary toxicity of acetanilide.
-
Objective: To quantify the formation of methemoglobin following administration of a test compound.
-
Model: Rat model.
-
Procedure: a. A baseline blood sample is drawn from the animal. b. The test compound (e.g., acetanilide) is administered, often intraperitoneally or orally. c. Blood samples are drawn at subsequent time points (e.g., 30, 60, 120 minutes). d. Blood is hemolyzed, and the absorbance of the solution is measured at multiple wavelengths using a spectrophotometer to determine the relative concentrations of hemoglobin and methemoglobin.
-
Endpoint: Percentage of total hemoglobin converted to methemoglobin over time.
Logical Progression: From Toxic Precursors to a Safer Alternative
The history of these early analgesics represents a classic case of pharmacological progression, where the study of toxic drugs led directly to the discovery and adoption of a safer, more effective agent. The initial enthusiasm for acetanilide was tempered by its acute toxicity. This compound was a logical and successful attempt to mitigate this toxicity, but it introduced new, insidious long-term risks. The ultimate breakthrough was the realization that both drugs were merely delivery systems for the same active molecule, paracetamol, which possessed the desired therapeutic effects with a much wider safety margin under normal use.
Caption: Logical evolution from Acetanilide to Paracetamol.
Conclusion
The comparative history of acetanilide and this compound offers crucial lessons for drug development. It underscores the importance of understanding drug metabolism, as the same parent molecule can be a precursor to both therapeutic agents and toxic substances. This compound was an improvement over acetanilide's acute toxicity, but its own severe long-term effects highlight the necessity of comprehensive, long-term safety evaluations. Ultimately, the story of these two drugs is a testament to the scientific process, culminating in the identification of paracetamol, a cornerstone of modern pain and fever management that arose from the study of its more hazardous predecessors.
References
- 1. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetanilide and this compound: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. How new chemical detection methods led to the discovery of acetaminophen as a useful drug - American Chemical Society [acs.digitellinc.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. What are the side effects of Acetanilide? [synapse.patsnap.com]
- 8. What are the side effects of this compound? [synapse.patsnap.com]
- 9. Analgesic nephropathy - Wikipedia [en.wikipedia.org]
- 10. Kidney disease - Wikipedia [en.wikipedia.org]
- 11. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Evaluating the Carcinogenicity of Phenacetin Versus Its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the carcinogenic potential of the analgesic drug phenacetin and its primary metabolites, paracetamol (acetaminophen) and p-phenetidine. The information is compiled from extensive experimental data to assist researchers and professionals in understanding the relative risks associated with these compounds.
Executive Summary
This compound is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.[1] This classification is primarily based on evidence linking its long-term use to cancers of the renal pelvis and ureter.[1] In contrast, its major metabolite, paracetamol (acetaminophen), is not considered a human carcinogen at therapeutic doses. The other main metabolite, p-phenetidine, is suspected to contribute to the toxicity of this compound, although comprehensive long-term carcinogenicity data are limited. This guide will delve into the experimental evidence that forms the basis of these classifications.
Metabolic Pathways and Activation
This compound undergoes extensive metabolism in the body, primarily through two pathways:
-
O-deethylation: This is the major metabolic route, producing N-acetyl-p-aminophenol (paracetamol or acetaminophen).[1]
-
N-deacetylation: This pathway leads to the formation of p-phenetidine.[1]
Both this compound and paracetamol can be further metabolized to reactive intermediates. A key reactive metabolite is N-acetyl-p-benzoquinone imine (NAPQI), which is implicated in the cellular toxicity of both parent compounds.[2] The formation of reactive metabolites is a critical step in the initiation of carcinogenesis.
Quantitative Carcinogenicity Data
The following tables summarize the key findings from long-term animal bioassays for this compound and paracetamol.
Table 1: Carcinogenicity of this compound in Rodents
| Species/Strain | Sex | Dose | Route | Duration | Organ | Tumor Type | Incidence | Reference |
| Sprague-Dawley Rat | Male | 2.5% in diet | Oral | 18 months | Nasal Cavity | Adenocarcinoma, Squamous Cell Carcinoma, Transitional Cell Carcinoma | High | [1] |
| 2.5% in diet | Oral | 18 months | Urinary Tract | Renal Cell Carcinoma, Transitional Cell Carcinoma | High | [1] | ||
| Female | 2.5% in diet | Oral | 18 months | Nasal Cavity & Urinary Tract | Various carcinomas | Moderate | [1] | |
| Male | 1.25% in diet | Oral | 18 months | Nasal Cavity & Urinary Tract | Various carcinomas | Moderate | [1] | |
| Female | 1.25% in diet | Oral | 18 months | Nasal Cavity & Urinary Tract | Various carcinomas | Low | [1] | |
| B6C3F1 Mouse | Male & Female | 0.7% or 1.4% in diet (in a mixture) | Oral | 78 weeks | Urinary Tract | No significant increase | Low | [1] |
Table 2: Carcinogenicity of Paracetamol (Acetaminophen) in Rodents
| Species/Strain | Sex | Dose | Route | Duration | Organ | Tumor Type | Incidence | Reference |
| F344/N Rat | Male | Up to 6,000 ppm in diet | Oral | 104 weeks | All | No evidence of carcinogenic activity | - | [3] |
| Female | Up to 6,000 ppm in diet | Oral | 104 weeks | Blood | Mononuclear cell leukemia (equivocal) | Increased | [3] | |
| B6C3F1 Mouse | Male & Female | Up to 6,000 ppm in diet | Oral | 104 weeks | All | No evidence of carcinogenic activity | - | [3] |
Experimental Protocols
This compound Carcinogenicity Bioassay in Sprague-Dawley Rats
-
Test Substance: this compound
-
Animal Model: Male and female Sprague-Dawley rats
-
Administration: this compound was mixed into the basal diet at concentrations of 2.5% and 1.25%. A control group received the basal diet alone.[1]
-
Duration: The animals were fed the this compound-containing diet for 18 months, followed by a 6-month observation period on the basal diet. The total study duration was 24 months.[1]
-
Observations: Animals were observed for clinical signs of toxicity and tumor development. At the end of the study, all surviving animals were euthanized, and a complete histopathological examination of all major organs was performed.[1]
-
Endpoint: The primary endpoint was the incidence of benign and malignant tumors in various organs.
Paracetamol (Acetaminophen) Carcinogenicity Bioassay (NTP TR-394)
-
Test Substance: Acetaminophen (Paracetamol)
-
Animal Model: Male and female F344/N rats and B6C3F1 mice.[4][5]
-
Administration: Acetaminophen was administered in the feed at concentrations of 0, 600, 3,000, or 6,000 ppm.[3]
-
Duration: The study duration was up to 104 weeks.[3]
-
Observations: Animals were observed for clinical signs, and body weights were recorded regularly. A complete necropsy and histopathological examination were performed on all animals.[4]
-
Endpoint: The incidence of neoplasms and non-neoplastic lesions in various tissues was evaluated.[4]
Signaling Pathways in Urothelial Carcinoma
The development of urothelial carcinoma, the primary cancer associated with this compound exposure, involves the alteration of several key signaling pathways. While the precise mechanisms by which this compound and its metabolites initiate and promote cancer are not fully elucidated, it is understood that they can lead to genetic and epigenetic changes that affect these pathways.
Commonly altered signaling pathways in urothelial carcinoma include:
-
Receptor Tyrosine Kinase (RTK) Pathways: These include the Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR) pathways, which, when activated, can stimulate cell proliferation and survival through downstream effectors like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6][7]
-
Cell Cycle Control Pathways: Mutations in genes that regulate the cell cycle, such as TP53 and RB1, are frequent in urothelial cancer and lead to uncontrolled cell division.[7]
-
Immune Signaling Pathways: Alterations in immune checkpoint pathways, such as the PD-1/PD-L1 axis, can allow cancer cells to evade the immune system.[8]
Conclusion
The experimental data strongly support the classification of this compound as a human carcinogen, with its primary target being the urinary tract. Its metabolite, paracetamol, in contrast, shows little to no evidence of carcinogenicity at therapeutic doses in extensive animal studies. The carcinogenic potential of this compound is likely linked to the formation of reactive metabolites that can damage DNA and alter critical cellular signaling pathways. The role of p-phenetidine in this compound-induced carcinogenicity requires further investigation, although it is known to contribute to its overall toxicity. This comparative guide highlights the importance of understanding the metabolic fate of pharmaceutical compounds in assessing their carcinogenic risk.
References
- 1. Tumors of Sprague-Dawley rats induced by long-term feeding of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactive metabolites of this compound and acetaminophen: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. TR-394: Acetaminophen (103-90-2) | Chemical Effects in Biological Systems [cebs-ext.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. Targeted therapies in bladder cancer: signaling pathways, applications, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phenacetin: A Guide for Laboratory Professionals
Phenacetin, a known carcinogen, requires careful handling and disposal to ensure the safety of laboratory personnel and the protection of the environment.[1][2] Adherence to proper disposal procedures is not only a matter of best practice but also a legal requirement under federal, state, and local regulations. This guide provides essential information for the safe and compliant disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound are familiar with its hazards. This compound is classified as a carcinogen and is harmful if swallowed.[2][3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] Work in a well-ventilated area, and if there is a risk of dust generation, use a dust respirator.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste. It is designated with the EPA waste number U187.[1][6]
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including pure this compound, contaminated labware (e.g., vials, gloves, bench paper), and solutions.
-
Segregate this compound waste from non-hazardous waste to prevent cross-contamination and ensure proper disposal.
-
-
Containerization:
-
Use only approved hazardous waste containers that are chemically compatible with this compound.
-
Ensure containers are in good condition, with no leaks or structural defects.
-
Label the container clearly with the words "Hazardous Waste," the name "this compound," and the EPA waste number U187.
-
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the drain. [7]
-
Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
-
It is imperative to comply with all federal, state, and local environmental control regulations.[4]
-
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure the Area:
-
Control the Spill:
-
Decontamination:
-
Clean the spill area thoroughly. One suggested method is to neutralize the residue with a dilute solution of acetic acid, followed by cleaning with soap and water.[4]
-
All materials used for cleanup (e.g., absorbent pads, wipes) must be disposed of as hazardous waste.
-
-
Reporting:
-
Report the spill to your EHS department immediately.
-
Regulatory and Safety Data
The following table summarizes key quantitative data and regulatory information for this compound.
| Parameter | Value | Reference |
| EPA Hazardous Waste Number | U187 | [1][6] |
| Carcinogenicity | IARC Group 1 (Carcinogenic to humans) | [1] |
| Oral LD50 (Rat) | 1650 mg/kg | [4] |
| CERCLA Reportable Quantity (RQ) | 100 lb (45.4 kg) | [1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Phenacetin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Phenacetin, a compound recognized for its carcinogenic properties.
This compound, a fine, white crystalline solid, requires stringent handling protocols to mitigate health risks.[1] It is classified as a carcinogen and can cause genetic defects.[2][3] Adherence to the following personal protective equipment (PPE) guidelines, handling procedures, and disposal plans is critical for minimizing exposure and ensuring a safe operational workflow.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles.[4] |
| Hand Protection | Chemical-resistant Gloves | Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[5] Always inspect gloves for integrity before use and wash hands after removal.[4] |
| Body Protection | Laboratory Coat or Full Suit | A lab coat is mandatory for all handling procedures.[6] In the event of a large spill, a full, impervious suit is required.[3][6] |
| Respiratory Protection | Dust Respirator or Full-face Respirator | Use a NIOSH-certified respirator to prevent inhalation of dust particles.[5][6] In situations with potential for high exposure or if exposure limits are exceeded, a full-face respirator is necessary.[4] |
Handling and Storage Protocols
Proper handling and storage are crucial to prevent contamination and accidental exposure.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood or with local exhaust ventilation to keep airborne levels to a minimum.[5][6]
-
Use process enclosures for operations that may generate significant dust.[6]
Safe Handling Practices:
-
Avoid Contact: Do not allow this compound to come into contact with skin, eyes, or clothing.[5]
-
Minimize Dust: Avoid the formation of dust and aerosols during handling.[4]
-
Grounding: Ground all equipment containing the material to prevent static discharge.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[5] Contaminated work clothing should be laundered separately before reuse.[5]
-
No Consumption: Do not eat, drink, or smoke in areas where this compound is handled or stored.[4][7]
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly closed, clearly labeled container.[5][6]
-
Store away from incompatible materials such as oxidizing agents, reducing agents, and acids.[3][6]
-
Designate a specific, marked area for the storage of carcinogens.[4][8]
Spill Management and Disposal Plan
A clear and practiced spill response plan is essential.
Minor Spills:
-
Restrict Access: Clear the immediate area of personnel.
-
Wear PPE: Don appropriate PPE, including a dust respirator, gloves, safety glasses, and a lab coat.[5]
-
Clean-up: Use dry clean-up procedures to avoid generating dust.[5] Dampen the spilled solid with a suitable solvent like ethanol to minimize dust, then sweep or vacuum up the material.[9] Place the collected material in a sealed, labeled container for disposal.[5][9]
-
Decontaminate: Wash the spill area with soap and water.[9]
Major Spills:
-
Evacuate: Evacuate the area and move upwind.[5]
-
Alert: Notify emergency responders and inform them of the nature and location of the hazard.[5]
-
Full Protection: Only personnel with full-body protective clothing and self-contained breathing apparatus should enter the area.[3][5]
-
Containment: Prevent the spillage from entering drains or water courses.[5]
-
Clean-up: Use a HEPA-filtered vacuum for clean-up.[5]
Waste Disposal:
-
Dispose of this compound waste and contaminated materials in accordance with federal, state, and local environmental control regulations.[6] The waste may be classified as hazardous.[8]
Logical Workflow for this compound Spill Response
The following diagram illustrates the step-by-step decision-making process for effectively managing a this compound spill.
References
- 1. This compound | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. isg.ku.edu.tr [isg.ku.edu.tr]
- 4. echemi.com [echemi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. thinksrs.com [thinksrs.com]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. nj.gov [nj.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
